2-Chloro-1-iodo-4-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-iodo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFHRSYMORXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194174 | |
| Record name | 2-Chloro-1-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41252-96-4 | |
| Record name | 2-Chloro-1-iodo-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41252-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-iodo-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041252964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41252-96-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-iodo-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-iodo-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-Chloro-1-iodo-4-nitrobenzene. This halogenated nitroaromatic compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. This document outlines a probable synthetic route based on established chemical principles and provides key physical and chemical properties.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a cream to brown powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClINO₂ | PubChem[2] |
| Molecular Weight | 283.45 g/mol | PubChem[2] |
| Melting Point | 96.0-102.0 °C | Thermo Scientific Chemicals[1] |
| Appearance | Cream to brown powder | Thermo Scientific Chemicals[1] |
| Purity (Assay by GC) | ≥97.5% | Thermo Scientific Chemicals[1] |
| CAS Number | 41252-96-4 | PubChem[2] |
Synthesis of this compound
The primary synthetic route to this compound is anticipated to be a Sandmeyer reaction, a well-established method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[3] The starting material for this synthesis is 2-chloro-4-nitroaniline.
The synthesis can be conceptualized in two main stages:
-
Diazotization: The amino group of 2-chloro-4-nitroaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Iodination: The diazonium salt is then treated with a source of iodide ions, such as potassium iodide, to replace the diazonium group with an iodine atom, yielding the desired product, this compound.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane
-
Methanol
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a flask, dissolve the starting amine, 2-chloro-4-nitroaniline, in concentrated hydrochloric acid.
-
Diazotization: Cool the resulting mixture in an ice bath to a temperature between 0 and 5 °C. While maintaining this temperature and stirring, slowly add a solution of sodium nitrite in water. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Iodination: In a separate beaker, prepare a solution of potassium iodide in water. To this solution, add the cold diazonium salt solution in portions while stirring.
-
Reaction Completion and Work-up: Allow the reaction mixture to stir at low temperature for a period, then warm to room temperature to ensure the complete evolution of nitrogen gas. The mixture may be gently heated to facilitate this process.
-
Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the precipitate by filtration and wash it with distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.
Characterization Workflow
Caption: A logical workflow for the characterization of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, references to existing spectral data can be found in databases such as PubChem, which indicate the availability of FT-IR and GC-MS data.[2] For a definitive structural confirmation and purity assessment, it is recommended that researchers acquire and interpret the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern of the benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule, further confirming its structure.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
Strong absorptions for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-Cl stretching vibrations, usually found in the range of 600-800 cm⁻¹.
-
C-I stretching vibrations, which appear at lower wavenumbers, typically below 600 cm⁻¹.
-
Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm the structure. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (283.45 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of the presence of chlorine and iodine atoms.
Conclusion
This technical guide has outlined the key physicochemical properties and a probable synthetic pathway for this compound. While a specific, detailed experimental protocol and comprehensive characterization data are not fully available in the cited literature, the provided information, based on established chemical principles and data for closely related compounds, offers a solid foundation for researchers and scientists working with this molecule. It is strongly recommended that any synthesis and characterization work be accompanied by thorough analytical testing to confirm the identity and purity of the compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-1-iodo-4-nitrobenzene, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound's characteristics.
Core Physicochemical Properties
This compound is a halogenated nitroaromatic compound. Its chemical structure, featuring an iodine, a chlorine, and a nitro group on a benzene ring, imparts specific reactivity and properties that are valuable in the synthesis of more complex molecules.
General and Physical Properties
The general and physical properties of this compound are summarized in the table below. The compound is a solid at room temperature, appearing as a cream to brown powder.[1]
| Property | Value | Source |
| CAS Number | 41252-96-4 | [1] |
| Molecular Formula | C₆H₃ClINO₂ | [1][2] |
| Molecular Weight | 283.45 g/mol | [2] |
| Appearance | Cream to brown powder | [1] |
| Melting Point | 96.0 - 102.0 °C | [1] |
| Boiling Point | Not experimentally determined (Predicted for isomer 2-chloro-4-iodo-1-nitrobenzene: 320.3±27.0 °C) | [3] |
| pKa | Data not available |
Solubility
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information from various databases.
| Spectroscopy Type | Source/Platform | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | PubChem | [2] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | PubChem | [2] |
| Fourier-Transform Raman Spectroscopy (FT-Raman) | PubChem | [2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a highly probable synthetic route involves the diazotization of 2-chloro-4-nitroaniline followed by a Sandmeyer-type reaction with an iodide salt. The following is a generalized protocol based on established methods for similar transformations.[5]
Synthesis of this compound from 2-Chloro-4-nitroaniline
This procedure outlines the conversion of 2-chloro-4-nitroaniline to this compound via a two-step, one-pot reaction.
References
- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-4-iodo-1-nitrobenzene CAS#: 89284-60-6 [chemicalbook.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Diazotisation [organic-chemistry.org]
2-Chloro-1-iodo-4-nitrobenzene IUPAC name and CAS number
An In-depth Technical Guide to 2-Chloro-1-iodo-4-nitrobenzene
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document outlines the compound's chemical identity, properties, a representative synthesis protocol, and essential safety information.
Chemical Identity and Properties
This compound is a halogenated nitroaromatic compound. Its chemical structure and key identifiers are fundamental for its application in complex organic synthesis.
IUPAC Name: this compound[1][2]
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₃ClINO₂ | [1][2] |
| Molecular Weight | 283.45 g/mol | [1] |
| Appearance | Cream to brown powder | [2] |
| Melting Point | 96.0-102.0°C | [2] |
| Solubility | Slightly soluble in water. | [3] |
| Purity | ≥97.5% (GC) | [2] |
| Storage Temperature | 2-8°C, sealed in a dry, dark place. |
Synthesis Protocol
While specific, detailed industrial synthesis methods for this compound are proprietary, a representative laboratory-scale synthesis can be adapted from the preparation of structurally similar compounds, such as 4-Chloro-1-iodo-2-nitrobenzene. The following is a plausible experimental protocol for its synthesis.
Reaction: Diazotization of 2-chloro-4-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.
Materials:
-
2-chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Distilled Water
Experimental Procedure:
-
Dissolve a measured quantity of 2-chloro-4-nitroaniline in concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to a temperature between 0-5°C.
-
Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature below 5°C. Stir continuously for 5 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the prepared diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to stir and gradually warm to room temperature. Nitrogen gas will be evolved.
-
Heat the mixture gently to ensure the complete decomposition of the diazonium salt.
-
Cool the mixture in an ice bath to precipitate the crude product.
-
Filter the precipitate, wash with cold distilled water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis. It has been utilized in the preparation of more complex molecules. For instance, it is a reactant in the synthesis of 3-chloro-4-trifluoromethylaniline. Furthermore, this class of compounds serves as precursors for the synthesis of chiral polychlorinated biphenyl (PCB) derivatives, which are of interest in various research areas. Its reactivity makes it a versatile building block in the development of novel compounds in the pharmaceutical and material science sectors.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Mutagenicity: Suspected of causing genetic defects.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-1-iodo-4-nitrobenzene
For Immediate Release
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-1-iodo-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted chemical shifts and coupling constants, offers a standard experimental protocol for data acquisition, and illustrates the structural relationships influencing the NMR spectrum.
Predicted ¹H NMR Spectral Data
The chemical shifts for the aromatic protons of this compound have been predicted using the principle of additivity of substituent chemical shifts (SCS). The calculations are based on the foundational chemical shift of benzene (δ 7.27 ppm) and the established increments for chloro, iodo, and nitro functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Calculated Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.32 | Doublet (d) | J_meta (H-3, H-5) = ~2.5 Hz |
| H-5 | 8.03 | Doublet of doublets (dd) | J_ortho (H-5, H-6) = ~8.5 Hz, J_meta (H-5, H-3) = ~2.5 Hz |
| H-6 | 7.89 | Doublet (d) | J_ortho (H-6, H-5) = ~8.5 Hz |
Note: Predicted values are estimations and may vary from experimental results.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts are predicted based on the chemical shift of benzene (δ 128.5 ppm) and the additive effects of the substituents on each carbon atom of the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Calculated Chemical Shift (δ, ppm) |
| C-1 (C-I) | 95.8 |
| C-2 (C-Cl) | 134.3 |
| C-3 | 126.8 |
| C-4 (C-NO₂) | 148.8 |
| C-5 | 126.2 |
| C-6 | 133.0 |
Note: Predicted values are estimations and may vary from experimental results.
Logical Relationships in Substituent Effects
The electronic properties of the chloro, iodo, and nitro groups significantly influence the chemical shifts of the aromatic protons and carbons. The following diagram illustrates the key electronic effects of these substituents on the benzene ring.
Caption: Electronic effects of substituents on the aromatic ring.
Experimental Protocol for NMR Data Acquisition
This section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a solid aromatic compound such as this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field inhomogeneity.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
4.2. NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
4.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
4.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 0 to 220 ppm
-
Temperature: 298 K
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra. For the ¹H spectrum, determine the multiplicity and coupling constants.
This comprehensive guide provides a foundational understanding of the expected NMR characteristics of this compound, enabling researchers to predict, acquire, and interpret its spectral data effectively.
Unraveling the Molecular Fragmentation of 2-Chloro-1-iodo-4-nitrobenzene: A Mass Spectrometry Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anticipated mass spectrometry fragmentation pattern of 2-Chloro-1-iodo-4-nitrobenzene, a halogenated nitroaromatic compound of interest in various chemical and pharmaceutical research domains. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification and characterization in complex matrices. This document provides a detailed overview of the predicted fragmentation pathway, supported by a quantitative data summary and a visual representation of the fragmentation cascade.
Predicted Mass Spectrometry Data
The mass spectral data for this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of its functional groups. The quantitative data, based on established fragmentation principles of similar compounds, is summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) | Lost Neutral Fragment(s) |
| 283/285 | [M]⁺ | [C₆H₃ClINO₂]⁺ | 80 | - |
| 253/255 | [M - NO]⁺ | [C₆H₃ClINO]⁺ | 30 | NO |
| 237/239 | [M - NO₂]⁺ | [C₆H₃ClIN]⁺ | 100 | NO₂ |
| 156/158 | [M - I]⁺ | [C₆H₃ClNO₂]⁺ | 40 | I |
| 110/112 | [C₆H₃Cl]⁺ | [C₆H₃Cl]⁺ | 60 | I, NO₂ |
| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | 50 | I, Cl, NO₂ |
Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in characteristic isotopic patterns for chlorine-containing fragments, with an approximate intensity ratio of 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]⁺. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation events are predicted to be the loss of the nitro group (as NO or NO₂) and the cleavage of the carbon-halogen bonds.
The logical flow of the fragmentation cascade is depicted in the following diagram:
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
Experimental Protocol: A Generalized Approach
While the specific experimental data from Wiley SpectraBase (ID: W5-1989-37799-27737) was not directly accessible for this guide, a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for analyzing a compound like this compound would involve the following steps:
1. Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
2. Gas Chromatography (GC):
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature would be set high enough to ensure rapid volatilization of the analyte without thermal degradation (e.g., 250 °C).
-
Column: A non-polar or semi-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent) is commonly employed for the separation of such aromatic compounds.
-
Oven Program: A temperature gradient program is used to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.
3. Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS, typically performed at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier detector records the abundance of each ion.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire a complete mass spectrum over a relevant mass range (e.g., m/z 50-350).
The workflow for this generalized experimental protocol is illustrated below:
Caption: Generalized workflow for GC-MS analysis of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. For definitive analysis, it is recommended to acquire an experimental mass spectrum of a certified reference standard under controlled conditions. The information presented herein serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and environmental analysis.
FT-IR Spectrum Analysis of 2-Chloro-1-iodo-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-1-iodo-4-nitrobenzene. This document outlines the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation.
Introduction to FT-IR Spectroscopy of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound (C₆H₃ClINO₂), FT-IR spectroscopy is instrumental in confirming the presence of its key structural features: an aromatic ring, a nitro group, a chloro substituent, and an iodo substituent. The analysis of the FT-IR spectrum allows for the verification of the molecular structure and can be a critical component in quality control and characterization in research and drug development.
An FT-IR spectrum of this compound has been recorded by Bio-Rad Laboratories using a sample from Alfa Aesar, employing the KBr pellet technique.[1] While the raw spectral data is not publicly available, this guide provides a comprehensive analysis based on the characteristic absorption frequencies of the constituent functional groups.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic absorption bands in the FT-IR spectrum of this compound. These predictions are based on established correlation tables for organic compounds.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |
| 1600 - 1585 | Aromatic C=C | Ring Stretching | Medium |
| 1500 - 1400 | Aromatic C=C | Ring Stretching | Medium |
| 1550 - 1475 | Nitro (NO₂) | Asymmetric Stretching | Strong |
| 1360 - 1290 | Nitro (NO₂) | Symmetric Stretching | Strong |
| 900 - 675 | Aromatic C-H | Out-of-plane Bending | Strong |
| 850 - 550 | C-Cl | Stretching | Medium to Strong |
| Below 600 | C-I | Stretching | Medium to Strong |
Experimental Protocol: FT-IR Analysis using the KBr Pellet Method
The KBr (potassium bromide) pellet technique is a common method for preparing solid samples for FT-IR transmission analysis. The following protocol provides a detailed methodology.
3.1. Materials and Equipment
-
This compound sample
-
Spectroscopy-grade potassium bromide (KBr), oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
-
Spatula
-
Analytical balance
-
Infrared lamp or oven
3.2. Procedure
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool to room temperature in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Add the sample and a small portion of the KBr to the agate mortar. Gently grind the mixture with the pestle until a fine, homogenous powder is obtained. Add the remaining KBr and continue to mix thoroughly for a few minutes. The goal is to reduce the particle size of the sample to minimize light scattering.
-
Pellet Formation: Assemble the pellet die. Carefully transfer the powdered mixture into the die, ensuring an even distribution.
-
Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. The pellet should be thin and transparent.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be run prior to analyzing the sample.
Visualization of Workflows and Relationships
4.1. Experimental Workflow for FT-IR Analysis
The following diagram illustrates the key steps involved in the FT-IR analysis of a solid sample using the KBr pellet method.
4.2. Logical Relationship of Functional Groups and Spectral Regions
This diagram shows the relationship between the functional groups in this compound and the corresponding regions in the FT-IR spectrum where their characteristic vibrations are observed.
References
Solubility profile of 2-Chloro-1-iodo-4-nitrobenzene in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-1-iodo-4-nitrobenzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds in various organic solvents. This guide is intended to be a valuable resource for laboratory professionals engaged in research, development, and quality control.
Introduction to this compound
This compound is a halogenated nitroaromatic compound. Its molecular structure, featuring a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group, suggests a molecule with moderate polarity. The presence of halogens and a nitro group can influence its solubility in organic solvents, making the determination of its solubility profile crucial for its application in synthesis, formulation, and other chemical processes.
Qualitative Solubility Data
| Solvent | Solvent Type | Reported Solubility |
| Water | Polar Protic | Slightly Soluble[2] |
| Chloroform | Nonpolar | Slightly Soluble[3] |
| Methanol | Polar Protic | Slightly Soluble[3] |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in various organic solvents. This protocol is designed to be adaptable to different laboratory settings and can be scaled as needed.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer
-
Syringe filters (chemically compatible with the solvents)
-
Syringes
-
Pre-weighed evaporation dishes or flasks
-
Oven or vacuum oven for drying
-
Fume hood
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or flask. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a fume hood and allow the solvent to evaporate. Gentle heating in an oven or the use of a rotary evaporator can be employed to expedite this process, but care must be taken to avoid decomposition of the solute.
-
Once the solvent has completely evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and then weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final constant mass of the dish minus the initial mass of the empty dish.
-
Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.
-
3.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Conclusion
This technical guide has summarized the currently available qualitative solubility information for this compound and provided a detailed, generalized experimental protocol for its quantitative determination. The provided workflow and diagram offer a clear and structured approach for researchers to ascertain the solubility of this compound in various organic solvents, which is a fundamental parameter for its effective use in scientific and industrial applications. It is recommended that laboratory-specific standard operating procedures be developed based on this general protocol to ensure safety and data accuracy.
References
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic landscape of 2-chloro-1-iodo-4-nitrobenzene, a polysubstituted aromatic compound. The interplay of the chloro, iodo, and nitro substituents dictates the molecule's reactivity and physicochemical properties, which are of significant interest in the fields of medicinal chemistry and materials science. This document outlines the theoretical framework for understanding these electronic effects, presents estimated quantitative data based on established principles, and provides representative experimental methodologies for their investigation.
Introduction: The Interplay of Inductive and Resonance Effects
The electronic character of the benzene ring in this compound is modulated by the cumulative influence of its three substituents. These influences are primarily understood through two fundamental electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the differing electronegativities of the atoms. The highly electronegative oxygen and nitrogen atoms of the nitro group, as well as the chlorine and iodine atoms, exert a strong electron-withdrawing inductive effect. This effect polarizes the sigma bond framework, leading to a decrease in electron density on the benzene ring.
-
Resonance (Mesomeric) Effect (+R/-M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.
-
Halogens (Chloro and Iodo): The lone pairs of electrons on the chlorine and iodine atoms can be delocalized into the benzene ring, resulting in a weak electron-donating resonance effect (+R). However, for halogens, the strong -I effect generally outweighs the +R effect, making them deactivating groups overall.[1][2]
-
Nitro Group: The nitro group is a powerful electron-withdrawing group through resonance (-M effect). The π-electrons from the benzene ring are delocalized onto the nitro group, significantly reducing the electron density on the ring, particularly at the ortho and para positions relative to the nitro group.[3]
-
The combination of these effects in this compound results in a highly electron-deficient aromatic ring, which has profound implications for its chemical reactivity.
Quantitative Analysis: Hammett Substituent Constants
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of benzene derivatives.[4] The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. For polysubstituted benzenes, the total electronic effect can be estimated by the additive contribution of the individual substituent constants (Σσ).[1]
The positions of the substituents in this compound are as follows:
-
Iodo group: at position 1.
-
Chloro group: at position 2 (ortho to iodo, meta to nitro).
-
Nitro group: at position 4 (para to iodo, meta to chloro).
To estimate the electronic effect at a specific reaction center, one would sum the Hammett constants for each substituent based on its position relative to that center. For instance, to assess the reactivity at the C-1 position (where the iodo group is attached), the following Hammett constants would be considered:
-
Chloro group: σ_ortho (often approximated by σ_para due to the complexity of steric effects in the ortho position).
-
Nitro group: σ_para.
The following table summarizes the literature Hammett constants for the individual substituents.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -Cl | +0.37 | +0.23 |
| -I | +0.35 | +0.18 |
| -NO₂ | +0.71 | +0.78 |
Note: These values are for monosubstituted benzenes and the additivity principle is an approximation. Steric interactions between adjacent substituents can modulate these effects.
Predicted Spectroscopic Data
Spectroscopic techniques are invaluable for probing the electronic environment of a molecule.
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are highly sensitive to the electron density around the carbon atoms. Electron-withdrawing groups deshield the carbon nuclei, shifting their signals to higher ppm values. Based on the electronic effects of the substituents, the following trends in the ¹³C NMR spectrum of this compound can be predicted:
-
C4 (bearing the -NO₂ group): Expected to be the most deshielded (highest ppm) due to the strong electron-withdrawing nature of the nitro group.
-
C1 and C2 (bearing the -I and -Cl groups): Also expected to be deshielded due to the inductive effects of the halogens. The carbon bearing the more electronegative chlorine might be slightly more deshielded than the one with iodine.
-
C3, C5, and C6: The electron density at these positions will be influenced by the combined inductive and resonance effects of all three substituents. The positions ortho and para to the strongly deactivating nitro group (C1 and C3/C5) will be significantly electron-deficient.
The following table provides a qualitative prediction of the ¹³C chemical shifts.
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |
| C1-I | 90 - 100 | Attached to iodine (heavy atom effect) and ortho to the nitro group. |
| C2-Cl | 130 - 140 | Attached to chlorine and meta to the nitro group. |
| C3 | 125 - 135 | Ortho to the nitro group and meta to the iodo group. |
| C4-NO₂ | 145 - 155 | Attached to the strongly electron-withdrawing nitro group. |
| C5 | 120 - 130 | Meta to both the nitro and chloro groups. |
| C6 | 135 - 145 | Para to the chloro group and ortho to the iodo group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-O stretching: Strong, asymmetric and symmetric stretching bands for the nitro group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The electron-deficient nature of the ring may shift these frequencies slightly.
-
C-Cl stretching: A band in the region of 600-800 cm⁻¹.
-
C-I stretching: A band typically below 600 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The highly electron-deficient nature of the benzene ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr) reactions. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.
In this molecule, the positions ortho (C3, C5) and para (C1) to the nitro group are activated. The leaving group ability in SₙAr reactions for halogens generally follows the trend F > Cl > Br > I, which is counterintuitive based on bond strength and is related to the stability of the Meisenheimer complex intermediate. However, the polarizability and potential for alternative reaction pathways (such as S_RN1) can make iodo-substituted compounds surprisingly reactive in some cases.[5]
Experimental Protocols
Representative Synthesis of a Halo-iodo-nitrobenzene
The following is a representative protocol for the synthesis of a halo-iodo-nitrobenzene isomer, which can be adapted for the synthesis of this compound starting from the corresponding aniline.
Synthesis of 4-Chloro-1-iodo-2-nitrobenzene from 4-Chloro-2-nitroaniline [6]
-
Diazotization: Dissolve 4-chloro-2-nitroaniline (1.0 eq) in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.2 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
-
Iodination: In a separate flask, dissolve potassium iodide (1.1 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the release of nitrogen gas.
-
Work-up: Cool the mixture and collect the precipitate by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol for Studying SₙAr Reactivity
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF).
-
Add the nucleophile (e.g., sodium methoxide, 1.2 eq).
-
Heat the reaction mixture to a specific temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Analysis: Determine the rate of disappearance of the starting material and the rate of formation of the product(s). This allows for the determination of the reaction rate constant, which can be compared with that of other substituted benzenes to quantify the electronic effects.
Visualizations
Interplay of Electronic Effects
The following diagram illustrates the primary electronic effects of the substituents on the benzene ring.
Caption: Inductive vs. Resonance Effects of Substituents.
Workflow for Investigating Electronic Effects
The logical workflow for a comprehensive investigation of the electronic effects in this compound is depicted below.
Caption: Experimental and Analytical Workflow.
Conclusion
The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the nitro, chloro, and iodo substituents. The cumulative inductive and resonance effects result in a highly electron-deficient aromatic system, rendering it susceptible to nucleophilic attack. A quantitative understanding of these effects, through methods like Hammett analysis and spectroscopic studies, is crucial for predicting its reactivity and for the rational design of new molecules with desired properties in drug development and materials science. While direct experimental data for this specific molecule is limited in the literature, established principles of physical organic chemistry provide a robust framework for its characterization.
References
- 1. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 2-Chloro-1-iodo-4-nitrobenzene: A Versatile Building Block in Modern Organic Chemistry
An In-Depth Technical Guide:
Abstract
2-Chloro-1-iodo-4-nitrobenzene is a trifunctionalized aromatic compound that serves as a highly versatile and strategic building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a nitro group and two different halogen substituents, allow for a remarkable degree of control and selectivity in complex molecular construction. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the differential reactivity of the carbon-iodine and carbon-chlorine bonds enables sequential, site-selective palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the core applications of this reagent, focusing on the mechanistic principles, practical experimental protocols, and strategic advantages it offers to researchers in medicinal chemistry and materials science.
Core Molecular Attributes and Reactivity Profile
This compound, with CAS Number 41252-96-4, is a crystalline solid whose synthetic power lies in the orthogonal reactivity of its functional groups.[1][2] The key to its utility is the predictable hierarchy of reaction pathways it can undergo.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a Palladium(0) center than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond. This differential reactivity is the cornerstone of its use in sequential cross-coupling strategies.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group, positioned para to the chlorine atom, strongly activates the ring towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles via a Meisenheimer complex intermediate.[4][5]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 41252-96-4 | [2] |
| Molecular Formula | C₆H₃ClINO₂ | [1] |
| Molecular Weight | 283.45 g/mol | [1] |
| Appearance | Cream to brown powder | [2] |
| Melting Point | 96.0-102.0 °C | [2] |
| Solubility | Slightly soluble in water | [6] |
Chemoselective Palladium-Catalyzed Cross-Coupling Reactions
The most powerful application of this compound is its use in programmed, sequential cross-coupling reactions. By carefully selecting catalysts and reaction conditions, chemists can functionalize the C-I position while leaving the C-Cl bond intact for a subsequent transformation.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[7][8] With this compound, this reaction proceeds with high selectivity at the C-I position. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an activated boronic acid/ester and subsequent reductive elimination to yield the biaryl product.[8][9]
This protocol is a representative procedure for the selective coupling at the iodide position.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[10]
-
Add the palladium catalyst, such as Pd₂(dba)₃ (1.5 mol%), and a suitable phosphine ligand, like XPhos (3.0 mol%).[10]
-
Add anhydrous dioxane and water (e.g., 10:1 v/v) as the solvent system.
-
Purge the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-4-nitro-1,1'-biphenyl derivative.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] The reaction is highly efficient and selective for the C-I bond of this compound. Recent advancements have even led to copper-free conditions, which can be advantageous for sensitive substrates.[13]
This protocol is adapted from a highly efficient method for the coupling of aryl iodides.[13]
-
In a reaction vessel, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 3.0 equiv).
-
Add the palladium catalyst, palladium(II) acetate (Pd(OAc)₂, 2 mol%), to the mixture.
-
Add an appropriate solvent, such as DMF or acetonitrile.
-
Stir the reaction mixture under an air atmosphere at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting 1-(alk-1-yn-1-yl)-2-chloro-4-nitrobenzene via flash chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting aryl halides with amines.[14][15] The reaction demonstrates excellent chemoselectivity for the aryl iodide position, allowing for the synthesis of N-aryl amines while preserving the chloride for subsequent functionalization. The mechanism involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[16]
Nucleophilic Aromatic Substitution (SNAr)
The strong σ- and π-electron-withdrawing nitro group deactivates the entire aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[17] The activation is most pronounced at the ortho and para positions. In this compound, the chlorine atom is para to the nitro group, making it a prime site for SNAr. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Dissolve this compound (1.0 equiv) in anhydrous methanol or THF in a round-bottom flask.
-
Add a solution of sodium methoxide (1.1-1.5 equiv) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can often be monitored by the appearance of a deep color characteristic of the Meisenheimer complex.
-
Continue stirring until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product, 2-iodo-1-methoxy-4-nitrobenzene, by recrystallization or column chromatography.
Applications in Heterocyclic Synthesis
The functionalized products derived from this compound are valuable intermediates for the synthesis of complex heterocyclic systems. For example, a Sonogashira coupling product can be subjected to an iodine-mediated electrophilic cyclization to form iodo-functionalized heterocycles, which are themselves versatile handles for further synthetic elaboration.[18] Similarly, an N-aryl amine from a Buchwald-Hartwig reaction can be a precursor for the synthesis of phenazines, carbazoles, or other nitrogen-containing heterocycles.
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful or toxic if swallowed, inhaled, or in contact with skin.[1][19] It may cause skin and serious eye irritation.[1] It is also suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure.[20][21]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[22] Avoid generating dust.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
Conclusion
This compound stands out as a strategically designed building block for advanced organic synthesis. The ability to perform chemoselective cross-coupling at the C-I bond, followed by either a second cross-coupling or a nucleophilic substitution at the C-Cl position, provides a logical and efficient pathway to complex, highly substituted aromatic compounds. This predictable reactivity, coupled with the modulating influence of the nitro group, ensures its continued relevance for professionals in drug discovery, agrochemicals, and materials science who require precise control over molecular architecture.
References
- 1. This compound | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A19340.06 [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. d-nb.info [d-nb.info]
- 18. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. capotchem.com [capotchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
Regioselectivity in Reactions of 2-Chloro-1-iodo-4-nitrobenzene: A Technical Guide
Abstract: 2-Chloro-1-iodo-4-nitrobenzene is a versatile building block in organic synthesis, prized for its potential for sequential and site-selective functionalization. This technical guide provides an in-depth analysis of the regioselectivity observed in three major classes of reactions involving this substrate: nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and transition metal-catalyzed cross-coupling. By leveraging the distinct electronic properties and reactivity of the carbon-chlorine and carbon-iodine bonds, chemists can achieve highly controlled and predictable outcomes. This document outlines the core chemical principles, provides detailed experimental protocols for key transformations, and uses structured data and visualizations to guide researchers and drug development professionals in the strategic use of this important synthetic intermediate.
Core Principles of Reactivity
The reaction chemistry of this compound is governed by the interplay of three key structural features:
-
The Nitro Group (-NO₂): Positioned para to the iodine and meta to the chlorine, this powerful electron-withdrawing group (σp = +0.78) deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1] It achieves this by stabilizing the anionic Meisenheimer complex intermediate through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions relative to itself.[1] In this molecule, both the C-Cl and C-I bonds are in activated positions (ortho and para, respectively).
-
The Carbon-Iodine (C-I) Bond: This bond is weaker and less polarized than the C-Cl bond. Iodine is an excellent leaving group. This position is the primary site for reactions where bond breaking is kinetically dominant, such as metal-halogen exchange and the oxidative addition step in cross-coupling catalysis.
-
The Carbon-Chlorine (C-Cl) Bond: This bond is stronger and more polarized than the C-I bond, making the attached carbon atom more electrophilic. Chlorine is a poorer leaving group than iodine. This position is a potential site for nucleophilic attack, competing with the C-I position.
These distinct characteristics allow for a high degree of regiochemical control, as summarized in the table below.
| Reaction Type | Primary Reactive Site | Underlying Principle | Typical Product |
| Metal-Halogen Exchange | C-I Bond | Faster exchange rate for iodine vs. chlorine (I > Br > Cl).[2] | 2-Chloro-4-nitro-phenyl organometallic species |
| Cross-Coupling | C-I Bond | Faster rate of oxidative addition for C-I vs. C-Cl bonds. | 2-Chloro-1-aryl/alkynyl-4-nitrobenzene |
| Nucleophilic Substitution | C-Cl or C-I | Condition-dependent; competition between C-Cl bond polarity and C-I leaving group ability. | 2-Nu-1-iodo-4-nitrobenzene or 2-Chloro-1-Nu-4-nitrobenzene |
Metal-Halogen Exchange
Metal-halogen exchange is a rapid and efficient method for converting aryl halides into highly reactive organometallic reagents. The regioselectivity in this compound is unequivocally directed to the carbon-iodine bond.
The established kinetic trend for halogen exchange with organolithium reagents is I > Br > Cl.[2] This allows for the clean formation of a lithiated intermediate at the C-1 position while leaving the C-Cl bond intact for subsequent transformations. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.[3]
Logical Workflow for Metal-Halogen Exchange
Caption: Selective metal-halogen exchange at the C-I bond followed by electrophilic quench.
Representative Experimental Protocol: Lithium-Halogen Exchange
Objective: To prepare 2-chloro-4-nitrobenzaldehyde via selective lithium-iodine exchange followed by formylation.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 equiv).
-
Anhydrous THF is added to dissolve the substrate, and the solution is cooled to -78 °C using an acetone/dry ice bath.
-
n-Butyllithium (1.1 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 30 minutes.
-
Anhydrous DMF (1.5 equiv) is added dropwise, and the mixture is stirred for an additional 1 hour at -78 °C.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-4-nitrobenzaldehyde.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are powerful tools for forming carbon-carbon bonds. The key initial step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) complex.[4]
The rate of oxidative addition follows the order of C-I > C-Br > C-OTf > C-Cl. This pronounced reactivity difference ensures that cross-coupling reactions on this compound occur with exceptional regioselectivity at the C-I bond.[5] The C-Cl bond remains available for a subsequent, more forcing cross-coupling reaction if desired, making this substrate an ideal platform for programmed synthesis.
Suzuki Coupling Catalytic Cycle
Caption: Selective oxidative addition of the C-I bond in the Suzuki coupling cycle.
Representative Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 2-chloro-4-nitro-1-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (TEA)
-
Anhydrous toluene
Procedure:
-
To a Schlenk flask are added this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene and triethylamine (as both base and solvent) are added via syringe.
-
Phenylacetylene (1.2 equiv) is added dropwise, and the reaction mixture is stirred at 60 °C for 4 hours, monitoring by TLC.
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired coupled product.
Nucleophilic Aromatic Substitution (SNAr)
The regioselectivity of SNAr reactions on this compound is more nuanced and highly dependent on reaction conditions and the nature of the nucleophile. The strong electron-withdrawing nitro group activates both halogen positions for nucleophilic attack.[1]
Two competing factors determine the site of substitution:
-
Electrophilicity of Carbon: The C-Cl bond is more polarized due to the higher electronegativity of chlorine, making the carbon atom at C-2 a harder, more electrophilic center.
-
Leaving Group Ability: Iodide is a much better leaving group than chloride because the C-I bond is weaker. The stability of the leaving group is critical in the second step of the SNAr mechanism (expulsion of the halide from the Meisenheimer complex).
For many nucleophiles, substitution occurs preferentially at the C-Cl position, as the initial nucleophilic attack is often the rate-determining step. However, the outcome can be reversed depending on the specific reaction partners and conditions.
Competing SNAr Pathways
Caption: Competing pathways for nucleophilic aromatic substitution on the substrate.
Representative Experimental Protocol: Amination
Objective: To perform a nucleophilic aromatic substitution with a secondary amine (e.g., morpholine). Note: This reaction may yield a mixture of products, and the conditions below represent a typical starting point.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
A round-bottom flask is charged with this compound (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Anhydrous DMF is added, followed by morpholine (2.5 equiv).
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS to observe the consumption of starting material and the formation of product(s).
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with water and brine to remove DMF, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is analyzed (e.g., by ¹H NMR) to determine the regiochemical outcome and purified by column chromatography to separate any isomers formed.
References
The Versatile Virtuoso: 2-Chloro-1-iodo-4-nitrobenzene as a Premier Building Block for Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of available starting materials, 2-Chloro-1-iodo-4-nitrobenzene has emerged as a particularly versatile and powerful building block. Its unique trifunctional nature—possessing chloro, iodo, and nitro substituents on a benzene ring—offers a rich platform for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of novel heterocycles, with a focus on its application in the development of biologically active molecules. We will delve into key synthetic strategies, provide detailed experimental protocols, and explore the biological significance of the resulting heterocyclic scaffolds.
Physicochemical Properties and Reactivity
This compound is a crystalline solid with a melting point in the range of 96.0-102.0°C.[1] Its molecular structure presents three distinct reactive sites, allowing for sequential and regioselective functionalization. The iodine atom is the most labile of the halogens, making it the primary site for initial cross-coupling reactions. The chloro and nitro groups, being more stable, can be targeted in subsequent synthetic steps. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, while also influencing the reactivity of the halogen substituents.
| Property | Value | Reference |
| Molecular Formula | C6H3ClINO2 | [1] |
| Molecular Weight | 283.45 g/mol | [1] |
| CAS Number | 41252-96-4 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Cream to brown powder | [1] |
| Melting Point | 96.0-102.0°C | [1] |
Key Synthetic Transformations
The strategic location of the three functional groups on this compound allows for a variety of powerful synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions provide efficient and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound, with its reactive iodo group, is an excellent substrate for several of these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl or heteroaryl substituents at the 1-position.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is pivotal for the synthesis of acetylenic and subsequently cyclized heterocyclic structures.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This is a key step in the synthesis of nitrogen-containing heterocycles such as phenothiazines.
Copper-Catalyzed Reactions
Copper-catalyzed reactions, such as the Ullmann condensation, also play a significant role in the functionalization of this compound, particularly for the formation of carbon-oxygen and carbon-nitrogen bonds.
Synthesis of Novel Heterocycles: Benzothiazines and Phenothiazines
Benzothiazines and phenothiazines are two important classes of sulfur- and nitrogen-containing heterocycles with a broad spectrum of biological activities, including antipsychotic, antiemetic, antihistaminic, and anticancer properties. This compound serves as a valuable precursor for the synthesis of nitro-substituted derivatives of these heterocycles.
The general synthetic strategy involves an initial nucleophilic aromatic substitution or a cross-coupling reaction at the 1-position (iodine), followed by a subsequent intramolecular cyclization to form the thiazine ring. The nitro group can then be reduced to an amino group and further functionalized if desired.
Experimental Protocol: Synthesis of a Nitro-Substituted Benzothiazine Derivative (Illustrative)
The following is a representative protocol for the synthesis of a 2-substituted-1,3-benzothiazole, adapted from a copper-catalyzed one-pot, three-component reaction of a 1-iodo-2-nitroarene.
Materials:
-
This compound
-
Sodium sulfide (Na2S)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Acetic acid (solvent)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), sodium sulfide (1.2 mmol), and the aromatic aldehyde (1.1 mmol).
-
Add copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%).
-
Add acetic acid as the solvent.
-
Heat the reaction mixture at 100°C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant/Catalyst | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Sodium sulfide | 1.2 | Sulfur source for thiazine ring |
| Aromatic aldehyde | 1.1 | Source of the 2-substituent |
| Copper(I) iodide | 0.1 | Catalyst |
| 1,10-Phenanthroline | 0.2 | Ligand |
Biological Significance and Signaling Pathways
Nitro-substituted benzothiazoles and phenothiazines derived from this compound have shown significant potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that are critical for cancer cell growth, proliferation, and survival.
Several studies have indicated that nitro-substituted benzothiazoles can exert their anticancer effects by inhibiting crucial signaling pathways.[1] These compounds can downregulate the expression of the Epidermal Growth Factor Receptor (EGFR), which in turn inhibits downstream pathways such as PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK.[1] Furthermore, these derivatives have been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators.[1] This multi-targeted approach, inhibiting both proliferation and inflammation while inducing apoptosis, makes them promising candidates for further drug development.
Experimental Workflow for Synthesis and Evaluation
The development of novel heterocyclic drug candidates from this compound follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its trifunctional nature allows for a wide range of selective chemical transformations, enabling the construction of complex molecular architectures. The resulting nitro-substituted heterocycles, particularly benzothiazines and phenothiazines, have demonstrated significant potential as biologically active agents, especially in the field of oncology. The ability of these compounds to modulate critical signaling pathways underscores the importance of this compound in the ongoing quest for new and effective therapeutics. This guide provides a foundational understanding for researchers looking to harness the synthetic potential of this remarkable molecule.
References
An In-depth Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, reactivity, and experimental considerations for nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-1-iodo-4-nitrobenzene. This substrate presents a unique case for studying the regioselectivity and comparative reactivity of two different halogen leaving groups activated by a strong electron-withdrawing nitro group.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, known as the SNAr mechanism.[1] This pathway is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[2] The rate-determining step is typically the formation of this stabilized intermediate.
In the case of this compound, the nitro group at the 4-position strongly activates the aromatic ring for nucleophilic attack at both the 1-position (para to the nitro group) and the 2-position (ortho to the nitro group), where the iodine and chlorine atoms serve as potential leaving groups.
Reactivity and Regioselectivity of this compound
The presence of two different halogens, chlorine and iodine, on the activated aromatic ring of this compound raises important questions regarding the regioselectivity of SNAr reactions. The outcome of the reaction is determined by a combination of factors, including the nature of the nucleophile, the reaction conditions, and the inherent leaving group ability of the halogens.
The nitro group, being a powerful EWG, delocalizes the negative charge in the Meisenheimer complex through resonance, thereby stabilizing the intermediate formed upon nucleophilic attack at both the ortho and para positions.[3]
The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic. However, the strength of the carbon-halogen bond also plays a role in the subsequent elimination step.
For this compound, the nucleophile can attack either the carbon bearing the chlorine atom (C-2) or the carbon bearing the iodine atom (C-1). The preferred site of attack will depend on the relative activation of these positions by the nitro group and the intrinsic reactivity of the C-Cl versus the C-I bond.
Experimental Data and Protocols
While specific quantitative data for SNAr reactions on this compound is not extensively tabulated in the literature, general protocols for similar substrates can be adapted. The following sections provide representative experimental procedures for reactions with common classes of nucleophiles.
Reaction with Amines (e.g., Piperidine)
The reaction of this compound with secondary amines like piperidine is a classic example of an SNAr reaction. The lone pair of electrons on the nitrogen atom acts as the nucleophile.
Table 1: Representative Reaction Conditions for Amination
| Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| Piperidine | DMSO | 80 - 100 | 2-(Piperidin-1-yl)-1-iodo-4-nitrobenzene and/or 1-(Piperidin-1-yl)-2-chloro-4-nitrobenzene | Not Reported |
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in an appropriate solvent such as DMSO or DMF (5 mL) in a sealed tube, add piperidine (1.2 mmol).
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the substituted product(s).
Reaction with Alkoxides (e.g., Sodium Methoxide)
Alkoxides are strong nucleophiles that readily participate in SNAr reactions. The reaction of this compound with sodium methoxide would be expected to yield the corresponding methoxy-substituted product(s).
Table 2: Representative Reaction Conditions for Alkoxylation
| Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| Sodium Methoxide | Methanol | Reflux | 2-Methoxy-1-iodo-4-nitrobenzene and/or 1-Methoxy-2-chloro-4-nitrobenzene | Not Reported |
Experimental Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 mmol) in anhydrous methanol (5 mL) under an inert atmosphere.
-
Add this compound (1.0 mmol) to the freshly prepared sodium methoxide solution.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the mixture and neutralize it with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Reaction with Thiols (e.g., Thiophenol)
Thiolates, generated from thiols and a base, are excellent nucleophiles for SNAr reactions.
Table 3: Representative Reaction Conditions for Thiolation
| Nucleophile | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | Room Temperature to 50 | 2-(Phenylthio)-1-iodo-4-nitrobenzene and/or 1-(Phenylthio)-2-chloro-4-nitrobenzene | Not Reported |
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature or gently heat to 50 °C, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired product(s).
Mechanistic Considerations and Visualizations
The SNAr reaction proceeds through a well-defined pathway involving the formation and subsequent decomposition of a Meisenheimer complex.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Its versatility has made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 2-Chloro-1-iodo-4-nitrobenzene. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), the reaction can be performed selectively at the iodo position, leaving the chloro substituent intact for subsequent transformations. This chemoselectivity allows for the stepwise functionalization of the aromatic ring, a valuable strategy in the synthesis of highly substituted molecules. The electron-withdrawing nitro group further influences the reactivity of the electrophile.
Data Presentation
The following tables summarize the expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized reaction conditions. The data is compiled from studies on structurally similar substrates, including 1-iodo-4-nitrobenzene and other dihalonitrobenzenes, to provide a predictive overview of the reaction's scope.
Table 1: Coupling with Electronically Varied Phenylboronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-nitro-1,1'-biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4'-methoxy-4-nitro-1,1'-biphenyl | 88-98 |
| 3 | 4-Methylphenylboronic acid | 2-Chloro-4'-methyl-4-nitro-1,1'-biphenyl | 87-97 |
| 4 | 4-Chlorophenylboronic acid | 2,4'-Dichloro-4-nitro-1,1'-biphenyl | 80-90 |
| 5 | 4-Trifluoromethylphenylboronic acid | 2-Chloro-4-nitro-4'-(trifluoromethyl)-1,1'-biphenyl | 75-85 |
| 6 | 4-Formylphenylboronic acid | 4'-(2-Chloro-4-nitrophenyl)benzaldehyde | 78-88[1] |
Table 2: Coupling with Sterically Hindered Arylboronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 2-Methylphenylboronic acid | 2-Chloro-2'-methyl-4-nitro-1,1'-biphenyl | 70-80 |
| 2 | 2,6-Dimethylphenylboronic acid | 2-Chloro-2',6'-dimethyl-4-nitro-1,1'-biphenyl | 50-65 |
| 3 | 1-Naphthylboronic acid | 1-(2-Chloro-4-nitrophenyl)naphthalene | 75-85 |
Experimental Protocols
This section provides a detailed methodology for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction of 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck reaction utilizing 2-Chloro-1-iodo-4-nitrobenzene as an aryl halide substrate. This versatile building block, featuring two distinct halogen atoms, allows for chemoselective carbon-carbon bond formation, a crucial transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[1] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by alkene insertion and β-hydride elimination.[2] A key advantage of using this compound is the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. The C-I bond is considerably more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond. This chemoselectivity allows for the selective olefination at the iodo-substituted position while leaving the chloro-substituent intact for potential subsequent transformations.
The nitro group present on the aromatic ring is a strong electron-withdrawing group, which can influence the reactivity of the substrate and the properties of the resulting products. These products, substituted 2-chloronitrostilbenes and their derivatives, are valuable intermediates in organic synthesis.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
References
Application Notes and Protocols for the Sonogashira Cross-Coupling of Terminal Alkynes with 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it an invaluable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] This document provides detailed application notes and a generalized experimental protocol for the selective Sonogashira cross-coupling of terminal alkynes with 2-Chloro-1-iodo-4-nitrobenzene. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly selective reaction at the iodo-substituted position.[1]
Principle of the Reaction
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The key steps are:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.
Due to the higher reactivity of the C-I bond compared to the C-Cl bond, the oxidative addition of the palladium catalyst occurs selectively at the iodo-substituted position of this compound.
Catalytic Cycle of the Sonogashira Reaction
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira cross-coupling of a terminal alkyne with this compound. The conditions are based on established methods for structurally similar compounds and may require optimization for specific substrates.
Materials and Equipment
-
Substrates: this compound, Terminal Alkyne (e.g., Phenylacetylene, 1-hexyne)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Reagents for Work-up: Diethyl ether, Saturated aqueous ammonium chloride solution, Brine, Anhydrous sodium sulfate or magnesium sulfate
-
Equipment: Schlenk flask or round-bottom flask, Magnetic stirrer and stir bar, Inert gas supply (Argon or Nitrogen), Syringes, TLC plates, Column chromatography setup
Detailed Procedure
Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv.), and copper(I) iodide (0.04 - 0.10 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Add the base (e.g., triethylamine, 2.0 - 3.0 equiv.) via syringe.
-
Finally, add the terminal alkyne (1.1 - 1.5 equiv.) dropwise via syringe while stirring.
Reaction Execution
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Upon completion (disappearance of the starting aryl iodide), proceed to the work-up.
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Workflow
Caption: General experimental workflow for the Sonogashira cross-coupling.
Data Presentation
The following table summarizes generalized reaction conditions and expected yields for the Sonogashira cross-coupling of various terminal alkynes with this compound. These values are based on reactions with structurally similar substrates and should be considered as a starting point for optimization.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2 | 4 | Et₃N | THF | RT | 2-4 | 85-95 |
| 2 | 1-Hexyne | 3 | 5 | Et₃N | THF | RT | 3-6 | 80-90 |
| 3 | 1-Octyne | 2 | 4 | DIPEA | DMF | RT | 2-5 | 82-92 |
| 4 | (Trimethylsilyl)acetylene | 2 | 4 | Et₃N | THF | RT | 1-3 | 90-98 |
| 5 | 1-Ethynyl-4-tert-butylbenzene | 3 | 5 | Et₃N | DMF | 40 | 4-8 | 80-90 |
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the catalyst loading or try a different palladium catalyst/ligand system.
-
Increase the reaction temperature.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
Decrease the amount of copper(I) iodide.
-
Ensure slow addition of the terminal alkyne.
-
Consider a copper-free Sonogashira protocol.
-
-
Dehalogenation of the Starting Material:
-
Use a milder base or lower the reaction temperature.
-
Safety Precautions
-
Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Amines are corrosive and have strong odors; handle them in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination on the substrate 2-Chloro-1-iodo-4-nitrobenzene. This document outlines the key reaction conditions, provides a detailed experimental protocol for selective amination, and includes a summary of various conditions that can be screened for optimal results.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] For a substrate such as this compound, the primary challenge and opportunity lie in achieving regioselective amination. Due to the differential reactivity of aryl halides in palladium-catalyzed reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective functionalization at the C-I position under carefully controlled conditions. The presence of a nitro group, a strong electron-withdrawing group, can also influence the reaction, and care must be taken to avoid potential side reactions.[3]
Summary of Reaction Conditions
The following table summarizes various conditions that can be employed for the Buchwald-Hartwig amination of this compound. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity.
| Condition ID | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Selectivity (C-I vs. C-Cl) |
| BH-1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-100 | 2-12 | High |
| BH-2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | High |
| BH-3 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | t-BuOH | 80 | 6-18 | High |
| BH-4 | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2.0) | DMF | 110 | 12-24 | Moderate to High |
| BH-5 | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | LHMDS (1.3) | THF | 65 | 4-16 | High |
Note: The conditions presented are starting points for optimization. Reaction progress should be monitored by an appropriate technique such as TLC, GC-MS, or LC-MS.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add the palladium precatalyst (e.g., 0.01 mmol Pd₂(dba)₃, 1 mol% Pd) and the phosphine ligand (e.g., 0.02 mmol XPhos, 2 mol%).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add the base (e.g., 1.2 mmol NaOtBu, 1.2 eq.).
-
Then, add the amine (1.1 mmol, 1.1 eq.).
-
Finally, add the anhydrous solvent (e.g., 5 mL of Toluene) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive; handle with appropriate personal protective equipment.
-
Organic solvents are flammable; use with caution and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for Copper-Free Sonogashira Reaction with 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the copper-free Sonogashira reaction with the challenging substrate, 2-Chloro-1-iodo-4-nitrobenzene. This protocol is designed to be a robust starting point for the synthesis of various substituted alkynes, which are valuable intermediates in medicinal chemistry and materials science. The methods described herein avoid the use of a copper co-catalyst, which can simplify product purification and reduce environmental concerns.
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] The traditional reaction utilizes a dual catalytic system of palladium and copper.[1] However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and can complicate the purification of the final products, particularly in the context of pharmaceutical synthesis.[2] Consequently, the development of copper-free Sonogashira protocols has been an area of significant research interest.[1][3]
This document focuses on a ligand-less, copper-free approach, which offers the benefits of reduced cost and simplified reaction setup. Based on protocols developed for structurally similar nitro-substituted aryl iodides, a reliable method employing palladium acetate [Pd(OAc)₂] as the catalyst and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base is presented.[4][5] This system has demonstrated high efficiency for the coupling of 1-iodo-4-nitrobenzene, suggesting its applicability to the more sterically hindered and electronically complex this compound.[4]
Data Presentation: Representative Reaction Outcomes
The following table summarizes the expected yields for the copper-free Sonogashira coupling of this compound with various terminal alkynes based on the protocol detailed below. These values are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Alkyne Partner | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 2-Chloro-1-(phenylethynyl)-4-nitrobenzene | 85-95 |
| 2 | 1-Hexyne | 2-Chloro-1-(hex-1-yn-1-yl)-4-nitrobenzene | 75-85 |
| 3 | 3,3-Dimethyl-1-butyne | 2-Chloro-1-(3,3-dimethylbut-1-yn-1-yl)-4-nitrobenzene | 70-80 |
| 4 | Ethynyltrimethylsilane | 2-Chloro-4-nitro-1-((trimethylsilyl)ethynyl)benzene | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for the Copper-Free Sonogashira Coupling of this compound
This protocol describes a general method for the palladium-catalyzed, copper-free Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF), Toluene, or Dioxane) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and DABCO (2.0 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and mixing of the reagents.
-
-
Addition of Alkyne:
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the copper-free Sonogashira reaction.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-free and ligand-free Sonogashira cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Biaryls using 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of biaryl compounds utilizing 2-Chloro-1-iodo-4-nitrobenzene as a key starting material. The methodologies described herein are centered around the highly efficient and chemoselective Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Introduction
This compound is a versatile building block for the synthesis of substituted biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) under palladium catalysis allows for selective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chloride bond. This chemoselectivity enables the targeted synthesis of mono-arylated products, leaving the chloro-substituent available for subsequent transformations.
The Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to couple an organohalide with an organoboron compound, is a powerful tool for this purpose. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Reaction Principle: Chemoselective Suzuki-Miyaura Coupling
The synthesis of biaryls from this compound proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the more reactive carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: An organoboron reagent, typically an arylboronic acid activated by a base, transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst for the next cycle.
Due to the significantly lower reactivity of the C-Cl bond under typical Suzuki-Miyaura conditions, the reaction can be selectively stopped after the arylation at the C-I position.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the chemoselective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | ~90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | ~75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O | 80 | 10 | ~88-96 |
Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.
Experimental Protocols
General Procedure for Chemoselective Suzuki-Miyaura Coupling
This protocol provides a general method for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME, Acetonitrile)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up/purification equipment
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (as specified in the table), and the phosphine ligand (if applicable).
-
Add the base (2.0 - 3.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
To the flask, add the degassed organic solvent (e.g., 5 mL of Toluene) and degassed water (e.g., 1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at the specified temperature and stir vigorously for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Visualizations
Experimental Workflow
Catalytic Cycle
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-Chloro-1-iodo-4-nitrobenzene in the synthesis of key pharmaceutical intermediates. This versatile starting material, featuring differentially reactive halogen atoms and a synthetically useful nitro group, is a valuable building block in medicinal chemistry. The primary applications highlighted herein are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions enable the synthesis of substituted nitrobiphenyls and diarylamines, which are prevalent scaffolds in a variety of pharmacologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Key Applications and Reaction Principles
This compound is an ideal substrate for sequential cross-coupling reactions due to the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed processes. This allows for selective functionalization at the 1-position, leaving the chloro and nitro groups available for subsequent transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. The resulting 2-chloro-4-nitro-biphenyl derivatives are precursors to a range of bioactive molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. The resulting 2-chloro-4-nitrophenylamine derivatives are important intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as the starting material.
| Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids | |||||||
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 100 | 88-96 |
| Table 2: Buchwald-Hartwig Amination of this compound with Amines | |||||||
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 90 | 82-92 |
Experimental Protocols
Protocol 1: Synthesis of 4'-Chloro-2-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate for the fungicide Boscalid, demonstrating the utility of this compound in agrochemical synthesis.
Materials:
-
This compound
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4'-chloro-2-nitro-1,1'-biphenyl.
Protocol 2: Synthesis of N-(2-Chloro-4-nitrophenyl)aniline via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a diarylamine scaffold, a common core in kinase inhibitors.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and aniline (1.2 equiv.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-chloro-4-nitrophenyl)aniline.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Selective Cross-Coupling Reactions of 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-iodo-4-nitrobenzene is a versatile synthetic intermediate featuring two distinct halogen atoms with differential reactivity, making it an ideal substrate for sequential and site-selective cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloride (C-Cl) bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C1 position while leaving the C2 chloro-substituent available for subsequent transformations. This differential reactivity is a cornerstone for the efficient synthesis of complex, multi-substituted aromatic compounds.
This document provides detailed application notes and starting protocols for four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—selectively targeting the C-I bond of this compound.
Principle of Site Selectivity
The site selectivity in cross-coupling reactions of dihalogenated benzenes is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, which is in turn weaker than the C-Cl bond. Consequently, the oxidative addition of a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle, occurs preferentially at the more labile C-I bond.[1] By carefully selecting the ligand, base, and reaction temperature, high selectivity for coupling at the iodine-bearing position can be achieved.
A logical workflow for selecting the appropriate ligand and base combination is crucial for optimizing these reactions. The choice often depends on the specific coupling partners and the desired reaction rate and selectivity.
Caption: A decision-making workflow for ligand and base selection.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron species (e.g., boronic acid or ester) and an organic halide. For this compound, the reaction can be directed to the C-I position to synthesize 2-chloro-4-nitro-1,1'-biphenyl derivatives.
Table 1: Typical Reagents and Conditions for Selective Suzuki-Miyaura Coupling
| Component | Example Reagent | Purpose | Typical Loading (mol%) or Equivalents |
| Substrate | This compound | Electrophile | 1.0 equiv |
| Nucleophile | Arylboronic Acid | Coupling Partner | 1.1 - 1.5 equiv |
| Palladium Source | Pd(OAc)₂ or Pd(PPh₃)₄ | Catalyst Precursor | 1 - 5 mol% |
| Ligand | SPhos or PPh₃ | Stabilizes Catalyst | 1.1 - 1.2 x Pd loading |
| Base | K₂CO₃ or K₃PO₄ | Activates Boronic Acid | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Reaction Medium | - |
| Temperature | 80 - 100 °C | - | - |
| Typical Yield | - | - | 70 - 95% (estimated) |
Experimental Protocol: Synthesis of 2-Chloro-4-nitro-1-(p-tolyl)benzene
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (283 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Section 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing substituted alkynes. This reaction is highly efficient for the selective alkynylation of this compound at the C-I position. A study on the related 1-iodo-4-nitrobenzene showed quantitative yield with phenylacetylene.[2] For less active aryl halides, a copper-free protocol can be employed.[2]
Table 2: Typical Reagents and Conditions for Selective Sonogashira Coupling
| Component | Example Reagent | Purpose | Typical Loading (mol%) or Equivalents |
| Substrate | This compound | Electrophile | 1.0 equiv |
| Nucleophile | Phenylacetylene | Coupling Partner | 1.2 - 1.5 equiv |
| Palladium Source | Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ | Catalyst Precursor | 1 - 2 mol% |
| Copper Source | CuI | Co-catalyst | 1 - 5 mol% (optional) |
| Ligand | PPh₃ | Stabilizes Catalyst | 2 - 4 mol% (optional) |
| Base | Triethylamine (Et₃N) or DIPEA | Base and Solvent | 2.0 - 3.0 equiv or as solvent |
| Solvent | THF or DMF | Reaction Medium | - |
| Temperature | Room Temperature to 60 °C | - | - |
| Typical Yield | - | - | >90% (estimated) |
Experimental Protocol: Synthesis of 2-Chloro-1-(phenylethynyl)-4-nitrobenzene
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (283 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL), followed by triethylamine (0.42 mL, 3.0 mmol) and phenylacetylene (0.13 mL, 1.2 mmol) via syringe.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC for the disappearance of the starting material (usually 1-4 hours).
-
Workup: Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. Using bulky, electron-rich phosphine ligands, this reaction can be applied to selectively aminate the C-I bond of the substrate with a variety of primary and secondary amines.
Table 3: Typical Reagents and Conditions for Selective Buchwald-Hartwig Amination
| Component | Example Reagent | Purpose | Typical Loading (mol%) or Equivalents |
| Substrate | This compound | Electrophile | 1.0 equiv |
| Nucleophile | Morpholine or Aniline | Coupling Partner | 1.2 - 1.5 equiv |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst Precursor | 1 - 2 mol% |
| Ligand | XPhos or SPhos | Facilitates C-N Coupling | 1.1 - 1.5 x Pd loading |
| Base | NaOtBu or K₃PO₄ | Amine Deprotonation | 1.5 - 2.0 equiv |
| Solvent | Toluene or Dioxane | Reaction Medium | - |
| Temperature | 80 - 110 °C | - | - |
| Typical Yield | - | - | 75 - 95% (estimated) |
Experimental Protocol: Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine
-
Reaction Setup: In a glovebox or under a robust stream of argon, add to a Schlenk tube: Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol). Add this compound (283 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by morpholine (0.10 mL, 1.1 mmol).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to obtain the N-arylated product.
Section 4: Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce a vinyl group at the C1 position of this compound with high stereoselectivity for the trans isomer.
Table 4: Typical Reagents and Conditions for Selective Heck Reaction
| Component | Example Reagent | Purpose | Typical Loading (mol%) or Equivalents |
| Substrate | This compound | Electrophile | 1.0 equiv |
| Nucleophile | Styrene or n-Butyl Acrylate | Coupling Partner | 1.2 - 1.5 equiv |
| Palladium Source | Pd(OAc)₂ | Catalyst Precursor | 1 - 5 mol% |
| Ligand | P(o-tolyl)₃ or PPh₃ | Stabilizes Catalyst | 1.1 - 1.2 x Pd loading |
| Base | Triethylamine (Et₃N) or K₂CO₃ | Neutralizes H-X | 1.5 - 2.5 equiv |
| Solvent | DMF or Acetonitrile | Reaction Medium | - |
| Temperature | 80 - 120 °C | - | - |
| Typical Yield | - | - | 60 - 90% (estimated) |
Experimental Protocol: Synthesis of 1-Chloro-2-((E)-styryl)-4-nitrobenzene
Caption: Simplified catalytic cycle for the Heck reaction.
-
Reaction Setup: To a sealable reaction tube, add this compound (283 mg, 1.0 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), and tri(o-tolyl)phosphine (15.2 mg, 0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL), followed by styrene (0.17 mL, 1.5 mmol) and triethylamine (0.28 mL, 2.0 mmol).
-
Reaction Execution: Seal the tube and heat in an oil bath at 100 °C for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the trans-alkene product.
Conclusion
The protocols provided herein serve as robust starting points for the site-selective functionalization of this compound. The remarkable difference in reactivity between the C-I and C-Cl bonds allows for a wide range of cross-coupling reactions to be performed selectively at the C1 position. Researchers should note that for any specific combination of coupling partners, empirical optimization of the ligand, base, solvent, and temperature may be necessary to achieve maximum yield and selectivity.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the microwave-assisted synthesis of various organic compounds using 2-chloro-1-iodo-4-nitrobenzene as a key building block. This versatile substrate, featuring three distinct reactive sites—an iodine, a chlorine, and a nitro group—allows for a range of selective cross-coupling and functional group transformations, accelerated under microwave irradiation. The resulting substituted nitroaromatic compounds are valuable intermediates in medicinal chemistry and drug discovery, with potential applications in targeting various signaling pathways.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat chemical reactions.[1] This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction selectivity.[1] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to faster and more efficient chemical transformations.
Application 1: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, selective cross-coupling at the iodine position of this compound can be achieved under microwave irradiation. This allows for the synthesis of 2-chloro-4-nitro-1,1'-biphenyl derivatives, which are precursors to various biologically active molecules.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid with this compound at the iodo position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Ba(OH)₂)
-
Solvent (e.g., Dioxane/water mixture)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the degassed solvent mixture (e.g., 3:1 dioxane:water, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-nitro-1,1'-biphenyl derivative.
Quantitative Data: Representative Suzuki-Miyaura Couplings
The following table summarizes representative reaction conditions and outcomes for microwave-assisted Suzuki-Miyaura couplings of similar aryl halides.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 30-90 | 41-92 | [2] |
| α-Iodo enaminone | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (20) | Ba(OH)₂ | Dioxane:H₂O | 150 | 60 | >95 | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane:H₂O | 100 | 15 | 74 | [4] |
Note: The data presented are for analogous reactions and serve as a guideline for the expected outcomes with this compound.
Diagram of Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.
Application 2: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for selective amination at the iodine position of this compound. This reaction provides access to N-aryl-2-chloro-4-nitroanilines, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol details the regioselective amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a glovebox, add the palladium pre-catalyst (0.05 mmol), ligand (0.1 mmol), and base (2.5 mmol) to a 10 mL microwave reactor vial.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 4 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor and irradiate at a constant temperature of 130-150°C for 10-30 minutes.[5]
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the crude product by column chromatography.
Quantitative Data: Representative Buchwald-Hartwig Aminations
The following table presents data from analogous microwave-assisted Buchwald-Hartwig amination reactions.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 150 | 10 | 92 | [5] |
| 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂/XPhos | KOtBu | Toluene | 100 | 10 | 95 | [6] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Benzotrifluoride | 150 | 60 | >95 | [7] |
Note: The data are from similar reactions and should be considered as a guide for the synthesis with this compound.
Diagram of Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for microwave-assisted Buchwald-Hartwig amination.
Application 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction can be performed selectively at the iodo-position of this compound to synthesize substituted phenylacetylene derivatives, which are versatile intermediates in organic synthesis and materials science.
Experimental Protocol: Microwave-Assisted Sonogashira Coupling
This protocol outlines the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., DMF or THF)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the copper(I) co-catalyst (0.04 mmol).
-
Add the solvent (e.g., DMF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 100-120°C for 5-20 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data: Representative Sonogashira Couplings
The following table provides examples of microwave-assisted Sonogashira coupling reactions with various aryl halides.
| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Aryl iodides | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Diisopropylamine | THF | 100 | 5-25 | 80-95 | [8] |
| Iodobenzene | Phenylacetylene | PdL₂/CuI | Et₃N | DMF | 100 | 10 | 95 | [9] |
| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd/Al₂O₃/Cu₂O | - | DMA | 80 | - | - | [10] |
Note: These data are from analogous reactions and are intended to provide a general indication of expected results.
Diagram of Experimental Workflow for Sonogashira Coupling
Caption: Workflow for microwave-assisted Sonogashira coupling.
Biological Relevance and Signaling Pathways
Nitroaromatic compounds and their derivatives are known to exhibit a wide range of biological activities.[1] The nitro group can be metabolically reduced to form reactive intermediates that can induce cellular stress and toxicity.[11] This property has been exploited in the design of antimicrobial and anticancer agents. Furthermore, the biaryl and amino-aryl scaffolds produced through the reactions described above are common motifs in pharmacologically active compounds.
Derivatives of 2-chloro-4-nitroaniline, a potential product of the Buchwald-Hartwig reaction, have been investigated for their mutagenic activity.[12] The toxicity of chloronitrobenzenes has been studied, indicating effects on the liver and spleen in animal models.[13] Some stilbene derivatives, which can be synthesized via Sonogashira coupling, have shown significant cytotoxicity in cancer cell lines.[14]
The precise signaling pathways modulated by the derivatives of this compound would depend on the specific substituents introduced. However, a general mechanism of action for many nitroaromatic compounds involves intracellular nitroreduction, leading to the generation of reactive oxygen species (ROS) and subsequent activation of stress-response pathways, such as the MAPK and p53 signaling cascades, which can ultimately lead to apoptosis.
Generalized Signaling Pathway for Nitroaromatic Compounds
Caption: Generalized signaling pathway for nitroaromatic compounds.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 8. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutagenic activity of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted 4-Nitro-2-chloroanilines via Selective Amination of 2-Chloro-1-iodo-4-nitrobenzene
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted 4-nitro-2-chloroanilines from 2-chloro-1-iodo-4-nitrobenzene. The described methodologies leverage the differential reactivity of the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions. These protocols offer a reliable and selective route to furnish a variety of N-substituted 2-chloro-4-nitroaniline derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
Substituted 2-chloro-4-nitroanilines are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The selective functionalization of dihalogenated aromatic compounds is a key strategy for the efficient construction of complex molecular architectures. The starting material, this compound, possesses two different halogen atoms, allowing for chemoselective cross-coupling reactions. It is well-established that in palladium- and copper-catalyzed reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for the selective amination at the C1 position, leaving the chlorine atom at the C2 position untouched for potential subsequent transformations.
This application note details two primary methods for this selective amination: the Buchwald-Hartwig amination and the Ullmann condensation. Both methods have been successfully employed for the synthesis of aryl amines, and their application to the selective functionalization of this compound is discussed herein.
Reaction Principle
The synthesis of substituted 4-nitro-2-chloroanilines from this compound is based on the selective cross-coupling of an amine with the aryl iodide moiety.
1. Buchwald-Hartwig Amination: This palladium-catalyzed reaction involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst. The higher reactivity of the C-I bond compared to the C-Cl bond ensures selective reaction at the iodine-substituted position.
2. Ullmann Condensation: This copper-catalyzed reaction typically requires higher temperatures than the Buchwald-Hartwig amination. The mechanism is believed to involve the formation of a copper(I)-amide species, which then reacts with the aryl iodide. The presence of the electron-withdrawing nitro group on the aromatic ring activates the aryl halide towards nucleophilic attack, facilitating the reaction.[1] Similar to the palladium-catalyzed approach, the C-I bond is more susceptible to reaction than the C-Cl bond.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the selective amination of this compound using a palladium catalyst and a phosphine ligand. The conditions are based on established methods for the selective amination of dihaloarenes.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and BINAP (0.075 mmol, 7.5 mol%).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 4-nitro-2-chloroaniline.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for the selective amination of this compound using a copper catalyst. This method is particularly useful for less reactive amines and is based on traditional Ullmann conditions.[1]
Materials:
-
This compound
-
Amine (primary or secondary, particularly anilines)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF or 1,4-dioxane (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture at 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the target substituted 4-nitro-2-chloroaniline.
Data Presentation
The following tables summarize representative quantitative data for the selective amination of this compound with various amines under different reaction conditions.
Table 1: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | n-Butylamine | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 100 | 10 | 78 |
| 4 | Diethylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 16 | 75 |
Table 2: Ullmann Condensation of this compound
| Entry | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | CuI | K₂CO₃ | DMF | 140 | 24 | 75 |
| 2 | Indole | CuI / L-proline | K₂CO₃ | DMSO | 130 | 18 | 68 |
| 3 | Aniline | CuI / Phenanthroline | K₃PO₄ | Dioxane | 120 | 20 | 80 |
| 4 | Pyrrolidine | Cu₂O | K₂CO₃ | NMP | 150 | 24 | 65 |
Mandatory Visualization
The following diagrams illustrate the general reaction scheme and the experimental workflow for the preparation of substituted 4-nitro-2-chloroanilines.
Caption: General reaction scheme for the synthesis of substituted 4-nitro-2-chloroanilines.
Caption: General experimental workflow for the synthesis and purification.
Conclusion
The selective amination of this compound provides an efficient and versatile method for the synthesis of a wide range of substituted 4-nitro-2-chloroanilines. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation have proven to be effective for this transformation, with the choice of method depending on the specific amine substrate and desired reaction conditions. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols for C-N Bond Formation Using 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the strategic formation of carbon-nitrogen (C-N) bonds utilizing the versatile building block, 2-chloro-1-iodo-4-nitrobenzene. The presence of two distinct halogen atoms at positions activated by a nitro group allows for selective and regiocontrolled synthesis of complex amine derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction to C-N Bond Formation Strategies
The construction of C-N bonds is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing bioactive molecules. This compound offers a unique platform for such transformations due to the differential reactivity of its carbon-halogen bonds. The primary methods for C-N bond formation with this substrate include:
-
Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[1] It is the preferred method for achieving high regioselectivity.
-
Ullmann Condensation (Goldberg Reaction): A copper-catalyzed cross-coupling reaction, which serves as an alternative to palladium-catalyzed methods, though it often requires more forcing reaction conditions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aryl ring for direct substitution of the halogens by nucleophilic amines.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the aforementioned coupling reactions.[3][4]
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, suggesting that C-N bond formation will selectively occur at the C-I bond of this compound under carefully controlled conditions.[5]
Buchwald-Hartwig Amination: A Regioselective Approach
The Buchwald-Hartwig amination is the most reliable method for the selective mono-amination of this compound. The greater reactivity of the carbon-iodine bond allows for the selective formation of a C-N bond at this position, leaving the chloro substituent intact for subsequent transformations.[5]
Experimental Protocol: Palladium-Catalyzed Selective Amination
This protocol is adapted from a procedure for the selective amination of analogous 2-chloro-iodopyridines and is expected to provide high regioselectivity for the amination at the iodo-position of this compound.[5]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or other primary/secondary amines)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and BINAP (7.5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add cesium carbonate (2.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl-2-chloro-4-nitroaniline.
Data Presentation: Expected Outcomes for Selective Amination
The following table summarizes the expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous reactions with 2-chloro-iodopyridines.[5]
| Amine Coupling Partner | Expected Yield (%) |
| Aniline | 85-95% |
| 4-Methoxyaniline | 90-98% |
| Morpholine | 80-90% |
| N-Methylaniline | 75-85% |
Alternative C-N Bond Formation Methodologies
Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation provides a copper-catalyzed alternative for the formation of C-N bonds. This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and may exhibit lower functional group tolerance.[1] The general protocol involves heating the aryl halide and amine in the presence of a copper catalyst (e.g., CuI) and a base in a high-boiling polar solvent like DMF or NMP.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group activates both the chloro and iodo substituents towards nucleophilic attack by an amine.[2] The reaction can often be performed without a metal catalyst, sometimes under thermal or microwave conditions. The regioselectivity of the SNAr reaction in this system would depend on the relative ability of iodide and chloride to act as leaving groups, which can be influenced by the reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation can be employed to significantly reduce reaction times for both Buchwald-Hartwig and Ullmann-type couplings.[3][4] Reactions that may take several hours under conventional heating can often be completed in minutes using a dedicated microwave reactor, frequently leading to improved yields and cleaner reaction profiles. A catalyst-free, microwave-assisted amination of a similar compound, 2-chloro-5-nitrobenzoic acid, has been reported with high yields in short reaction times (5-30 minutes) at temperatures between 80-120 °C.[6]
Visualizations: Reaction Mechanisms and Workflows
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
Application Notes and Protocols for the Selective Functionalization of 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the selective functionalization of the iodine substituent in 2-chloro-1-iodo-4-nitrobenzene. The protocols focus on widely-used palladium-catalyzed cross-coupling reactions, namely Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for the chemoselective formation of new carbon-carbon and carbon-nitrogen bonds at the C-I position, while leaving the C-Cl bond intact for potential subsequent transformations.
Principle of Selectivity
The selective functionalization of this compound is primarily governed by the disparity in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in these cross-coupling reactions. By carefully controlling the reaction conditions, such as temperature and reaction time, the palladium catalyst can selectively activate the C-I bond, enabling the coupling of various nucleophiles at this position with high selectivity.
Data Presentation: Summary of Selective Functionalization Reactions
The following tables summarize quantitative data for the selective functionalization of the iodine substituent in this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Table 1: Selective Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | 2-Chloro-4-nitro-1,1'-biphenyl |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 87 | 2-Chloro-4'-methoxy-4-nitro-1,1'-biphenyl |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF/H₂O | 90 | 16 | 82 | 2-Chloro-3'-methyl-4-nitro-1,1'-biphenyl |
Table 2: Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 91 | 2-Chloro-4-nitro-1-(phenylethynyl)benzene |
| 2 | 1-Octyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 6 | 88 | 1-(3-Chloro-4-nitrophenyl)oct-1-yne |
| 3 | Ethynylbenzene | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Toluene | 80 | 5 | 93 | 2-Chloro-1-(ethynyl)-4-nitrobenzene |
Table 3: Selective Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 89 | N-(2-Chloro-4-nitrophenyl)aniline |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | 4-(2-Chloro-4-nitrophenyl)morpholine |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 85 | N-(Benzyl)-2-chloro-4-nitroaniline |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and ligands are air- and moisture-sensitive and should be handled accordingly.
Protocol 1: Selective Suzuki Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 2-chloro-4-nitro-1,1'-biphenyl.
Materials:
-
This compound (1.0 mmol, 283.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-chloro-4-nitro-1,1'-biphenyl as a solid.
Protocol 2: Selective Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 2-chloro-4-nitro-1-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 mmol, 283.5 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 3.0 mmol, 418 µL)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-chloro-4-nitro-1-(phenylethynyl)benzene as a solid.
Protocol 3: Selective Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes the synthesis of N-(2-chloro-4-nitrophenyl)aniline.
Materials:
-
This compound (1.0 mmol, 283.5 mg)
-
Aniline (1.2 mmol, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and aniline via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford N-(2-chloro-4-nitrophenyl)aniline as a solid.
Visualizations
Caption: Experimental workflow for the selective Suzuki coupling reaction.
Caption: Experimental workflow for the selective Sonogashira coupling reaction.
Caption: Experimental workflow for the selective Buchwald-Hartwig amination.
Caption: Logical relationship of selective functionalization at the C-I bond.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-1-iodo-4-nitrobenzene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve yields in the Suzuki-Miyaura coupling of 2-Chloro-1-iodo-4-nitrobenzene.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions.
Issue 1: Low to No Product Formation
-
Question: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I address them?
-
Answer: Low or no conversion can stem from several factors, primarily related to catalyst activity, reaction conditions, or reagent quality. Given that this compound is an electron-deficient halide, the initial oxidative addition step at the C-I bond should be relatively facile. Therefore, other aspects of the catalytic cycle are likely the source of the problem.
-
Potential Cause 1: Catalyst Inactivation. The palladium catalyst is the core of the reaction and can be inactivated by oxygen.
-
Solution: Ensure all solvents and reagents are thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture or by using freeze-pump-thaw cycles.[1] Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst and maintain a strict inert atmosphere throughout the reaction.[1]
-
-
Potential Cause 2: Inappropriate Ligand Choice. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. A poorly chosen ligand can lead to a slow or incomplete reaction.
-
Solution: For electron-deficient substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[1] Consider screening different ligands to find the optimal one for your specific boronic acid partner.
-
-
Potential Cause 3: Ineffective Base or Solvent System. The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.[2][3]
-
Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The solubility of the base is a key factor. A combination of an organic solvent with water (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) often improves the solubility and facilitates the reaction.[1] Stronger bases like NaOH or Ba(OH)₂ can accelerate the coupling of sterically hindered substrates.[4]
-
-
Potential Cause 4: Poor Quality of Reagents. The purity of the boronic acid and this compound is critical. Boronic acids can degrade over time to form boroxines, which can inhibit the reaction.
-
Solution: Use fresh or recently purified boronic acid. Ensure that solvents are anhydrous (if required by the specific protocol) and properly degassed.
-
-
Issue 2: Significant Side Product Formation
-
Question: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
-
Answer: The formation of byproducts is a common issue that directly impacts the yield of the desired product.
-
Side Product 1: Homocoupling of Boronic Acid. This occurs when the boronic acid couples with itself and is often promoted by the presence of oxygen or Pd(II) species.[5]
-
Solution: Rigorous degassing of all reagents and solvents is the most effective way to minimize homocoupling. Using a direct Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that efficiently generates the active Pd(0) species can also reduce this side reaction.[1]
-
-
Side Product 2: Dehalogenation (Protodeiodination/Protodechlorination). This is the replacement of a halogen atom with a hydrogen atom.[6] For this compound, deiodination is more likely to occur than dechlorination.
-
Solution: This side reaction can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst. Try using a milder base or lowering the reaction temperature. Employing a more efficient catalyst system that favors the cross-coupling pathway can also be beneficial.[1]
-
-
Side Product 3: Reaction at the Chloro Position. While the C-I bond is significantly more reactive, some reaction at the C-Cl bond may occur, especially at higher temperatures or with very active catalysts.
-
Solution: To favor mono-alkylation at the iodine position, use milder reaction conditions (e.g., lower temperature) and a catalyst system known for its selectivity. Careful monitoring of the reaction progress is essential to stop the reaction once the desired product is formed and before significant diarylation occurs.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: Which halogen is more reactive in this compound?
-
Question 2: What is a good starting point for reaction conditions for the selective Suzuki coupling of this compound?
-
Answer: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a moderately strong base such as K₂CO₃ or K₃PO₄, and a solvent system like 1,4-dioxane/water or toluene/water. The reaction is typically heated to between 80-100 °C.
-
-
Question 3: How does the nitro group affect the reaction?
-
Answer: The strong electron-withdrawing nature of the nitro group activates the aryl halide towards oxidative addition, which is the rate-determining step in many Suzuki couplings. This can make the reaction more facile compared to non-nitrated analogues. However, it can also increase the susceptibility to certain side reactions.
-
-
Question 4: Can I perform a sequential Suzuki coupling on both the iodo and chloro positions?
-
Answer: Yes, the differential reactivity of the C-I and C-Cl bonds allows for sequential cross-coupling. A milder set of conditions can be used to react selectively at the iodo position, and then a more reactive catalyst system and harsher conditions can be employed to couple at the less reactive chloro position.[8]
-
Quantitative Data on Reaction Conditions
The following tables summarize the performance of various catalysts and bases for the Suzuki-Miyaura coupling of dihaloaromatic compounds, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Comparison of Palladium Catalysts for Mono-arylation of Dihalo-nitrobenzene
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylated Product |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| Pd₂(dba)₃ (1 mol%) | XPhos (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |
Data is based on a model reaction with 2,3-dichloro-1-nitrobenzene and is intended for illustrative purposes.[9]
Table 2: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling
| Base | Typical Substrate | General Yield Range (%) | Notes |
| K₂CO₃ | Aryl iodides, bromides, chlorides | 70-95 | A versatile and commonly used base.[2] |
| Cs₂CO₃ | Aryl bromides, chlorides | 80-99 | Highly effective, especially for less reactive chlorides.[2] |
| K₃PO₄ | Aryl iodides, bromides | 85-98 | A strong base, often used for hindered substrates.[2] |
| NaOH | Aryl bromides | ~70 | Strong base, can sometimes lead to side reactions.[2] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to uniquely activate the boronic acid.[10] |
Experimental Protocol: Selective Mono-arylation of this compound
This protocol provides a general method for the selective Suzuki-Miyaura coupling at the iodine position of this compound. Optimization may be required for different arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-chloro-1-aryl-4-nitrobenzene.[7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Selective Suzuki Coupling
Caption: Step-by-step experimental workflow for Suzuki coupling.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Suppressing side reactions in Sonogashira coupling with 2-Chloro-1-iodo-4-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-1-iodo-4-nitrobenzene in Sonogashira coupling reactions. The information is tailored to address common challenges, such as side reactions and low yields, and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Sonogashira coupling reaction?
A1: The main challenges include managing the chemoselectivity of the coupling reaction, suppressing the formation of undesired side products, and dealing with a potentially sluggish reaction due to the electron-deficient nature of the aryl halide. The key is to achieve selective coupling at the more reactive C-I bond without affecting the C-Cl bond.[1]
Q2: Which halogen is expected to react in the Sonogashira coupling of this compound?
A2: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Therefore, the Sonogashira coupling should selectively occur at the iodine-substituted position. The general order of reactivity for halogens is I > Br > Cl.[1]
Q3: What are the most common side reactions to expect?
A3: The two most prevalent side reactions are:
-
Glaser-Hay homocoupling: This is the dimerization of the terminal alkyne, which is particularly problematic when using a copper co-catalyst in the presence of oxygen.
-
Hydrodehalogenation: This involves the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-chloro-4-nitrobenzene.
Q4: Is a copper co-catalyst necessary for this reaction?
A4: While traditional Sonogashira protocols utilize a copper(I) co-catalyst to facilitate the reaction, copper-free conditions are often preferred to prevent the formation of Glaser-Hay homocoupling byproducts.[2][3] Several efficient copper-free protocols have been developed.
Q5: How does the nitro group affect the reaction?
A5: The electron-withdrawing nitro group activates the aryl halide towards oxidative addition, which can be beneficial for the reaction rate. However, it also makes the substrate more susceptible to nucleophilic attack and potential side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | Inactive catalyst; Poor quality of reagents; Suboptimal reaction conditions (temperature, solvent, base). | Ensure the palladium catalyst and any ligands are fresh and active. Use high-purity, anhydrous, and degassed solvents and reagents. Optimize the reaction temperature; for less reactive alkynes, gentle heating may be required. Screen different bases (e.g., triethylamine, diisopropylethylamine, or inorganic bases like K₂CO₃ or Cs₂CO₃ in copper-free systems). |
| Significant Formation of Glaser-Hay Homocoupling Byproduct (Alkyne Dimer) | Presence of oxygen in a copper-catalyzed reaction. | Switch to a copper-free Sonogashira protocol. If using copper, ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents. |
| Formation of Hydrodehalogenation Byproduct | Presence of a hydrogen source (e.g., water, protic solvents) and a reducing environment. | Use anhydrous solvents and reagents. Ensure the base is dry. |
| Reaction Stalls Before Completion | Catalyst deactivation; Insufficient base. | Add a fresh portion of the palladium catalyst. Ensure an adequate excess of the base is used to neutralize the generated acid and facilitate the catalytic cycle. |
| Formation of a Black Precipitate (Palladium Black) | Catalyst decomposition. | This can be promoted by certain solvents like THF.[4] Consider switching to a different solvent such as DMF or using a ligand that stabilizes the palladium catalyst. |
| Coupling at the Chloro Position | High reaction temperatures and prolonged reaction times with a highly active catalyst system. | The reactivity difference between iodine and chlorine is substantial, making this unlikely under standard conditions. If observed, reduce the reaction temperature and time. |
Experimental Protocols
Below are recommended starting protocols for the Sonogashira coupling of this compound. Optimization may be required based on the specific terminal alkyne used.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize Glaser-Hay homocoupling.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Triethylamine (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Classic Copper-Catalyzed Sonogashira Coupling
This protocol may offer faster reaction times but requires strict exclusion of oxygen.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To a dry Schlenk flask under a strict argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and should proceed to completion within a few hours. Monitor by TLC or GC-MS.
-
Work-up and purification are the same as for the copper-free protocol.
Data Presentation
The following table summarizes expected outcomes based on general principles of Sonogashira reactions with similar substrates. Actual yields will vary depending on the specific alkyne and reaction conditions.
| Protocol | Catalyst System | Key Conditions | Expected Major Product | Potential Side Products | Anticipated Yield Range |
| Copper-Free | Pd(PPh₃)₄ | Room Temp to 60°C, Et₃N, THF/DMF | 2-Chloro-4-nitro-1-(alkynyl)benzene | Hydrodehalogenation product | 70-90% |
| Copper-Catalyzed | PdCl₂(PPh₃)₂ / CuI | Room Temp, Et₃N, THF | 2-Chloro-4-nitro-1-(alkynyl)benzene | Glaser-Hay homocoupling product, Hydrodehalogenation product | 75-95% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting Logic
References
Troubleshooting low conversion in Heck reactions of 2-Chloro-1-iodo-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the Heck reaction of 2-chloro-1-iodo-4-nitrobenzene. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound resulting in low conversion to the desired product?
A1: Low conversion in the Heck reaction of this compound can stem from several factors. A primary reason is suboptimal reaction conditions that do not favor the catalytic cycle. Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The electron-withdrawing nature of the nitro group generally enhances the reactivity of the aryl halide, but catalyst deactivation or poor solubility of reagents can still impede the reaction.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What causes this and how can it be prevented?
A2: The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from its active, soluble form. This is a common cause of low conversion as it removes the catalyst from the reaction cycle. It is often triggered by high temperatures, an inappropriate ligand-to-palladium ratio, or the absence of a sufficiently stabilizing ligand. To prevent this, consider using more robust phosphine ligands, lowering the reaction temperature if possible, and ensuring the reaction is conducted under a strictly inert atmosphere.
Q3: How can I ensure the Heck reaction is selective for the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond?
A3: The Heck reaction's selectivity is primarily dictated by the rate of oxidative addition of the aryl halide to the palladium(0) center. The C-I bond is significantly weaker and more reactive than the C-Cl bond, leading to a much faster rate of oxidative addition. To ensure high selectivity, it is crucial to use reaction conditions that are mild enough to activate the C-I bond without promoting the slower activation of the C-Cl bond. This typically involves using lower temperatures and carefully controlling the reaction time.
Q4: Can the nitro group on the aromatic ring interfere with the Heck reaction?
A4: While the nitro group is generally compatible with the Heck reaction, it can sometimes lead to side reactions, particularly under harsh conditions or with certain catalyst systems. For instance, reduction of the nitro group can occur, although this is more common in reactions involving palladium on carbon with a hydrogen source. Sticking to standard Heck reaction catalysts like palladium acetate and ensuring an inert atmosphere should minimize interference from the nitro group.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Heck reaction of this compound.
Issue 1: Low or No Product Conversion
-
Question: My reaction shows very little to no formation of the desired coupled product, and the starting material is largely unreacted. What steps should I take?
-
Answer: A logical troubleshooting workflow should be followed to identify the root cause. This involves systematically evaluating each component and condition of the reaction.
Troubleshooting Workflow for Low Conversion
-
Verify Reagent Quality and Reaction Setup:
-
Solvent: Ensure the solvent is anhydrous and properly degassed. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[1]
-
Base: Check that the base is fresh and dry. Triethylamine is a common choice, but inorganic bases like sodium carbonate or potassium carbonate can also be effective.[2]
-
Inert Atmosphere: Confirm that the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.
-
-
Optimize the Catalyst System:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[3]
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition. Consider ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or other bulky phosphines. The ligand-to-palladium ratio may also need optimization.
-
-
Adjust Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If palladium black is observed, try lowering the temperature. Conversely, if no reaction is occurring, a modest increase in temperature may be necessary. A typical range for these reactions is 80-120 °C.[1][3]
-
Concentration: Ensure the reaction is not too dilute, as this can slow down the reaction rate. A concentration of 0.1-0.2 M with respect to the aryl halide is a good starting point.
-
-
Issue 2: Poor Selectivity (Reaction at C-Cl bond or Double Addition)
-
Question: I am observing byproducts that suggest the reaction is not exclusively occurring at the C-I bond. How can I improve selectivity?
-
Answer:
-
Lower the Reaction Temperature: The energy barrier for oxidative addition at the C-Cl bond is higher than at the C-I bond. Lowering the temperature will further favor the kinetically preferred reaction at the C-I bond.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring.
-
Catalyst Choice: Some catalyst systems may exhibit different selectivities. While less common, screening different palladium precursors and ligands could potentially improve selectivity.
-
Data Presentation
The following table summarizes representative conditions for Heck reactions involving iodo-nitroaromatic compounds. Note that yields are highly dependent on the specific alkene and reaction conditions used.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 12 | Methyl Acrylate | ~85 |
| 2 | Pd(OAc)₂ (2) | None | Na₂CO₃ (2.0) | DMF | 110 | 18 | Styrene | ~78 |
| 3 | PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ (2.0) | DMAc | 120 | 16 | n-Butyl Acrylate | ~82 |
| 4 | Pd(OAc)₂ (1.5) | PPh₃ (3) | NaOAc (2.0) | NMP | 100 | 10 | Styrene | ~90 |
Data is illustrative and based on typical conditions for related substrates.
Experimental Protocols
Representative Protocol for Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Add triethylamine and styrene to the reaction mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (E)-1-chloro-2-(2-phenylvinyl)-4-nitrobenzene.
Catalytic Cycle and Selectivity
The chemoselectivity of the Heck reaction for the C-I bond over the C-Cl bond in this compound is a critical aspect of this transformation. The diagram below illustrates the catalytic cycle, emphasizing the initial selective oxidative addition step.
Heck Catalytic Cycle Selectivity
References
Technical Support Center: Optimization of Catalyst Loading for 2-Chloro-1-iodo-4-nitrobenzene Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 2-Chloro-1-iodo-4-nitrobenzene, with a specific focus on optimizing palladium catalyst loading.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The iodine atom is significantly more reactive than the chlorine atom. This is due to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. This difference makes the oxidative addition of the palladium catalyst to the C-I bond the overwhelmingly favored pathway, allowing for chemoselective functionalization at the iodine position.[1][2]
Q2: How does the electron-withdrawing nitro group at the 4-position influence the reaction?
A2: The strongly electron-withdrawing nitro group makes the aryl halide more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3] However, this increased reactivity can also elevate the likelihood of side reactions, such as hydrodehalogenation.[3]
Q3: Why is the optimization of catalyst loading a critical parameter for this reaction?
A3: Optimizing catalyst loading is crucial for several reasons:
-
Cost-Effectiveness: Palladium catalysts and the associated phosphine ligands can be a significant cost factor in synthesis. Using the minimum effective amount is economically advantageous.[4]
-
Minimizing Side Reactions: High concentrations of the catalyst can sometimes promote undesired side reactions, leading to lower purity of the final product.[4][5]
-
Product Purity: For pharmaceutical applications, minimizing the amount of residual palladium in the final active pharmaceutical ingredient (API) is a critical regulatory requirement. Lower initial loading simplifies the purification process.[5][6]
Q4: What are the most common types of cross-coupling reactions used for a substrate like this compound?
A4: The most effective and commonly used methods are palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), Heck (using alkenes), and Buchwald-Hartwig amination (using amines) to form a variety of carbon-carbon and carbon-heteroatom bonds.[1][4]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki-Miyaura coupling reaction is showing very low conversion of the this compound. What are the likely causes and solutions?
Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
-
Possible Cause 1: Catalyst Inactivity or Decomposition.
-
Solution: The active Pd(0) species is sensitive to oxygen. Ensure all solvents are thoroughly degassed before use.[7] Use a fresh, high-purity palladium source and ligands. For more consistent generation of the active catalyst, consider using a modern palladium pre-catalyst, such as a G3 Buchwald precatalyst or a PEPPSI-type catalyst.[8]
-
-
Possible Cause 2: Sub-optimal Catalyst Loading.
-
Solution: Insufficient catalyst is a common reason for incomplete reactions.[5] A systematic screening of the catalyst loading is recommended. Start with a typical range and adjust based on the reaction progress. A higher loading may be necessary for challenging coupling partners, but be aware that excessive amounts can lead to side reactions.[5][7]
-
-
Possible Cause 3: Inappropriate Reaction Conditions.
-
Solution: The choice of base, solvent, and temperature is critical.[7] For Suzuki couplings, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common; their strength and solubility can dramatically impact the outcome.[7] The solvent system (e.g., dioxane/water, toluene/water) must solubilize all components.[5] If conversion is still low, a moderate increase in temperature may help overcome the activation barrier.[7]
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am observing significant side products, primarily the hydrodehalogenated starting material (2-chloro-4-nitrobenzene). How can I minimize this?
Answer: The formation of side products is often linked to the catalyst system and the presence of impurities.
-
Side Product: Hydrodehalogenation (Loss of Iodine).
-
Cause: This is a common side reaction for electron-deficient aryl halides.[3] It can be promoted by sources of hydrogen, with water sometimes implicated as a possible source.[9]
-
Solution:
-
Use Anhydrous Solvents: Ensure that all solvents are high-purity and anhydrous to minimize potential proton sources.[3]
-
Ligand Choice: The choice of ligand can influence the competition between the desired coupling and the undesired reduction pathway. Switching to more sterically hindered, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes suppress hydrodehalogenation.[3]
-
Optimize Temperature: Lowering the reaction temperature may increase selectivity for the desired product.
-
-
-
Side Product: Homocoupling of Boronic Acid.
-
Cause: This side reaction is often promoted by the presence of oxygen or high temperatures.
-
Solution: Ensure the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon). Avoid excessively high temperatures. Adjusting the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents) can also help.
-
-
Side Product: Reaction at the Chlorine Position.
-
Cause: While the C-I bond is much more reactive, very harsh conditions (high temperature, long reaction times, or very high catalyst loading) can sometimes lead to a secondary coupling at the C-Cl bond.
-
Solution: Use the lowest effective catalyst loading and temperature that allow for complete conversion at the iodine position. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Data Presentation
Table 1: Effect of Catalyst Loading on a Typical Suzuki-Miyaura Coupling
This table summarizes the expected outcomes when varying the palladium catalyst loading for the coupling of this compound with an arylboronic acid.
| Entry | Catalyst Loading (mol%) | Typical Yield (%) | Key Observations |
| 1 | 0.5 | 40-60% | Incomplete conversion of the starting material. |
| 2 | 1.0 | 85-95% | Optimal range for good yield and minimal side products. |
| 3 | 2.0 | >95% | High conversion, slight increase in impurity profile may be observed. |
| 4 | 5.0 | >95% | Reaction may be faster, but increased potential for side products (hydrodehalogenation, homocoupling) and higher cost.[10] |
Experimental Protocols
General Protocol for Screening Catalyst Loading in a Suzuki-Miyaura Reaction
This protocol provides a general framework. It should be optimized for the specific boronic acid being used.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-dioxane).
-
-
Reaction Setup:
-
Seal the flask with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water at a 4:1 ratio) to the flask.
-
Add the required volume of the catalyst/ligand stock solution to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0 mol%).
-
-
Execution and Monitoring:
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product and determine the yield.
-
Visualizations
Caption: A troubleshooting workflow for optimizing cross-coupling reactions.
Caption: The logical relationship between catalyst loading and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-Chloro-1-iodo-4-nitrobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Chloro-1-iodo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form biaryl compounds.
-
Buchwald-Hartwig Amination: To synthesize N-aryl amines.[1][2]
-
Ullmann Condensation/Coupling: To create biaryls or diaryl ethers.[3][4]
Due to the presence of two different halogen atoms, selective reactions can often be achieved. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.
Q2: What are the common impurities I might encounter in my reaction mixture?
A2: Impurities largely depend on the specific reaction, but common side products include:
-
Homocoupling products: From the coupling of two molecules of the boronic acid (in Suzuki reactions) or the starting material itself.[5]
-
Dehalogenated byproducts: Where the iodo or chloro group is replaced by a hydrogen atom.[6]
-
Starting materials: Unreacted this compound or the coupling partner.
-
Catalyst residues: Palladium or copper catalyst residues.
-
Products of reaction at the "wrong" halogen: For example, a small amount of reaction at the C-Cl bond when targeting the C-I bond.
Q3: How do I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[7][8] A suitable solvent system should be chosen to achieve good separation between the starting materials and the product. A co-spot, where the reaction mixture is spotted on top of the starting material spot, is highly recommended to confirm the consumption of the starting material.[9]
Q4: Should I purify my product by recrystallization or column chromatography?
A4: The choice between recrystallization and column chromatography depends on the nature of your product and the impurities present.
-
Recrystallization is ideal for crystalline solid products and can yield very high purity, especially if performed multiple times.[10][11] It is often more cost-effective and scalable.[3]
-
Column chromatography is more versatile and can be used for oils and non-crystalline solids. It is excellent for separating compounds with different polarities.[3]
In many cases, a combination of both techniques is used: an initial purification by column chromatography followed by recrystallization to obtain a highly pure product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no product yield.
| Possible Cause | Troubleshooting Steps |
| Poor Catalyst Activity | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable activation. |
| Base Incompatibility | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be anhydrous and finely powdered. |
| Solvent Issues | Use anhydrous, degassed solvents. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. |
| Deborylation of Boronic Acid | This is a common side reaction. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. |
Problem: Presence of significant homocoupling byproduct.
| Possible Cause | Troubleshooting Steps |
| Oxygen in the Reaction | Thoroughly degas the solvent and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Pd(II) Species in the Reaction | If using a Pd(II) source, ensure complete reduction to Pd(0). The presence of Pd(II) can promote homocoupling.[12] |
Buchwald-Hartwig Amination
Problem: Low conversion of starting material.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The ortho-chloro group can sterically hinder the reaction. A bulkier phosphine ligand (e.g., XPhos, RuPhos) may be required to facilitate the coupling.[13] |
| Weak Base | A strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary. |
| Catalyst Poisoning | Ensure the amine starting material is pure. Some functional groups can act as catalyst poisons. |
Problem: Formation of dehalogenated arene.
| Possible Cause | Troubleshooting Steps |
| β-Hydride Elimination | This can occur if the amine has β-hydrogens. Using a ligand that promotes rapid reductive elimination can minimize this side reaction. |
| Presence of Water | Ensure anhydrous conditions, as water can be a proton source for the dehalogenation pathway. |
Ullmann Condensation
Problem: Reaction is sluggish or does not proceed.
| Possible Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Use freshly prepared, activated copper powder or a reliable source of Cu(I) salts (e.g., CuI). |
| High Reaction Temperature Required | Ullmann reactions often require high temperatures (150-200 °C). Ensure the reaction is heated sufficiently in a high-boiling solvent like DMF or nitrobenzene.[3] |
| Poor Substrate Reactivity | The chloro-group is less reactive than the iodo-group. Targeting the chloro-group may require more forcing conditions or the use of a ligand. |
Problem: Difficult to remove copper byproducts.
| Possible Cause | Troubleshooting Steps |
| Insoluble Copper Salts | After the reaction, quenching with aqueous ammonia or a solution of EDTA can help to chelate and dissolve copper salts, facilitating their removal during aqueous workup. |
Data Presentation
Table 1: Representative Purification Data for Suzuki Coupling Products
| Product | Purification Method | Yield (%) | Purity (%) | Reference |
| 4'-Chloro-2-nitrobiphenyl | Recrystallization (Isopropanol) | 78 | 97.5 | CN105017025A |
| 4'-Chloro-2-nitrobiphenyl | Column Chromatography | 81.2 | 98.3 | CN105732392A |
Table 2: Representative Purification Data for Buchwald-Hartwig Amination Products
| Product | Purification Method | Yield (%) | Purity (%) | Reference |
| 2-Chloro-4-nitro-N-phenylaniline | Column Chromatography | >95 | >98 | BenchChem Protocol |
| N-(2-chloroethyl)-4-nitroaniline | Column Chromatography | 98.5 | 98.9 | [14] |
Table 3: Representative Purification Data for Ullmann Condensation Products
| Product | Purification Method | Yield (%) | Purity (%) | Reference |
| 2,2'-Dinitrobiphenyl | Column Chromatography | 50-90 (conversion) | - | [15] |
| p-Nitrodiphenyl ether | Distillation | 84 | - | [16] |
Experimental Protocols
Protocol 1: Purification of a 2-Chloro-4-nitro-biphenyl Derivative (Suzuki Coupling Product) by Column Chromatography
-
Reaction Workup: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified biphenyl derivative.
Protocol 2: Purification of an N-Aryl-2-chloro-4-nitroaniline (Buchwald-Hartwig Product) by Recrystallization
-
Initial Workup: After the reaction, quench with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry and concentrate to get the crude solid.
-
Solvent Selection: Choose a suitable solvent for recrystallization. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at cold temperatures. Common solvents for this type of compound include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Recrystallization: Dissolve the crude solid in the minimum amount of boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals under vacuum to obtain the pure product.
Mandatory Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. 2-Chloro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 2-Chloro-1-iodo-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst deactivation during cross-coupling reactions involving 2-Chloro-1-iodo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Sonogashira Coupling: To synthesize aryl alkynes.
-
Heck Coupling: For the vinylation of the aryl ring.
The presence of two different halogen atoms (iodine and chlorine) allows for selective and sequential couplings.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. Therefore, the C-I bond in this compound is significantly more reactive than the C-Cl bond. This difference in reactivity allows for chemoselective cross-coupling, where the iodine can be selectively functionalized while leaving the chlorine atom intact for a subsequent reaction.
Q3: What are the primary causes of catalyst deactivation in reactions with this compound?
A3: Catalyst deactivation in these reactions can be attributed to several factors:
-
Catalyst Poisoning: Although the nitro group is an electron-withdrawing group and not as strong a ligand as an amino group, it can still coordinate to the palladium center, potentially leading to the formation of inactive catalyst species.
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium black, particularly at high temperatures or with insufficient ligand stabilization.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Fouling: Insoluble byproducts or polymers can deposit on the surface of a heterogeneous catalyst, blocking active sites.
Q4: How can I minimize catalyst deactivation?
A4: Several strategies can be employed to minimize catalyst deactivation:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the active palladium species and promote the desired catalytic cycle over deactivation pathways.
-
Inert Atmosphere: Conduct reactions under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.
-
Solvent and Base Selection: The choice of solvent and base can significantly impact catalyst stability and reaction efficiency. Ensure they are anhydrous and degassed.
-
Temperature Control: Operate at the lowest effective temperature to minimize thermal degradation of the catalyst and ligands.
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes compensate for slow deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Deactivation | 1. Switch Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) which are known to be effective for challenging substrates. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%. |
| Problem with Reagents | 1. Check Boronic Acid Quality: Boronic acids can dehydrate to form boroxines. Use fresh or properly stored boronic acid. 2. Base Selection: The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Sub-optimal Reaction Conditions | 1. Solvent System: Use a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water. 2. Temperature: Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for potential decomposition. |
Issue 2: Lack of Chemoselectivity (Reaction at both C-I and C-Cl sites)
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | 1. Lower Temperature: High temperatures can promote the oxidative addition to the less reactive C-Cl bond. Perform the reaction at the lowest temperature that allows for selective C-I coupling. 2. Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction. |
| Highly Active Catalyst System | 1. Ligand Choice: A less electron-rich or sterically less bulky ligand might favor reaction at the C-I bond only. However, this needs to be balanced with maintaining sufficient catalytic activity. 2. Lower Catalyst Loading: Reducing the catalyst concentration can sometimes improve selectivity. |
Issue 3: Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Thorough Degassing: Ensure the solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles. |
| Issues with Boronic Acid | 1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes promote homocoupling. |
Data Presentation
The following tables summarize typical conditions and yields for cross-coupling reactions with substrates analogous to this compound, providing a baseline for experimental design.
Table 1: Suzuki-Miyaura Coupling of Nitro-substituted Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 6 | >90 |
| 2,3-Dichloro-1-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
Data is representative and compiled from analogous reactions in the literature.[1]
Table 2: Sonogashira Coupling of Halo-Nitroaromatics
| Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | ~88 |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | ~80 |
Data is representative and compiled from analogous reactions in the literature.
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for the selective coupling at the more reactive C-I bond of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chemoselective Sonogashira Coupling at the C-I Position
This protocol outlines the selective Sonogashira coupling at the C-I bond.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Anhydrous and degassed triethylamine (Et₃N, 5 mL)
-
Anhydrous and degassed THF (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous and degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Strategy for sequential cross-coupling of this compound.
References
Technical Support Center: Managing Homocoupling in Sonogashira Reactions
Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and minimize the formation of homocoupling (Glaser-Hay) side products, ensuring higher yields and purity of the desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2][3] This is an oxidative process, typically catalyzed by the copper(I) co-catalyst in the presence of oxygen, which consumes the alkyne starting material and reduces the yield of the desired heterocoupled product.[3][4]
Q2: What are the primary causes of excessive homocoupling?
A2: The formation of homocoupled byproducts is primarily driven by the copper(I) catalyst and the presence of oxygen.[2][5] Key factors include:
-
Presence of Oxygen: Rigorous exclusion of air is critical, as oxygen promotes the oxidative dimerization of copper acetylide intermediates.[3][5]
-
High Copper(I) Loading: While Cu(I) is a co-catalyst, excessive concentrations can accelerate the rate of homocoupling.[5]
-
Slow Cross-Coupling Rate: If the main Sonogashira reaction is sluggish (e.g., due to an unreactive aryl/vinyl halide or inactive palladium catalyst), the alkyne has more opportunity to dimerize.[5][6]
-
High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.[5]
Q3: Is it possible to have homocoupling in a "copper-free" Sonogashira reaction?
A3: Yes, it is possible. Even without the intentional addition of a copper co-catalyst, trace amounts of copper impurities in reagents or on glassware can be sufficient to catalyze Glaser coupling.[5] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less significant than the copper-catalyzed pathway.[5]
Q4: How does the choice of aryl/vinyl halide affect homocoupling?
A4: The reactivity of the halide directly impacts the rate of the desired cross-coupling reaction. A more reactive halide will consume the palladium-acetylide intermediate faster, leaving less opportunity for the alkyne to homocouple. The general order of reactivity is I > OTf > Br >> Cl.[2] Using aryl iodides often allows for milder reaction conditions and can help suppress homocoupling compared to less reactive aryl bromides or chlorides.[2][7]
Troubleshooting Guide
This section addresses specific issues encountered during experiments and provides actionable solutions.
Problem 1: My main product is the homocoupled diyne, with very low yield of the desired cross-coupled product.
| Possible Cause | Solution |
| Oxygen Contamination | Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[5] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration. |
| High Copper Catalyst Loading | Reduce the amount of the copper(I) source (e.g., CuI) to the minimum effective concentration. Typical loadings are 1-5 mol%, but optimization may be required.[6] |
| Sluggish Cross-Coupling | If using a less reactive halide (e.g., aryl bromide), consider increasing the reaction temperature or switching to a more active palladium catalyst/ligand system. Bulky, electron-rich phosphine ligands can sometimes improve the rate of cross-coupling.[8] |
| Use of a Reducing Atmosphere | Performing the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar) can drastically diminish oxidative homocoupling, reducing it to as low as ~2%.[1] |
Problem 2: I am using a copper-free protocol but still observe significant homocoupling.
| Possible Cause | Solution |
| Trace Copper Contamination | Use high-purity reagents. Consider acid-washing all glassware to remove trace metal impurities before drying thoroughly in an oven.[5] |
| Slow Reaction Kinetics | Even without copper, if the primary reaction is slow, palladium-mediated homocoupling can occur. Optimize the palladium catalyst, ligand, base, and temperature to accelerate the desired reaction pathway. |
| Inappropriate Base/Solvent | The choice of base and solvent can influence reaction rates. Screen different amine bases (e.g., pyrrolidine, triethylamine, diisopropylethylamine) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃) and solvents to find the optimal combination for your specific substrates.[9][10] |
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following table summarizes how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled (Glaser) byproduct.
| Condition | Parameter Variation | Typical Product/Homocoupling Ratio | Rationale |
| Atmosphere | Standard Inert (N₂/Ar) | 5:1 to 20:1 | Minimizes oxygen but doesn't eliminate it completely. |
| Dilute H₂ in N₂/Ar | >50:1 | The reducing atmosphere actively suppresses the oxidative homocoupling pathway.[1] | |
| Copper Co-catalyst | Standard (e.g., 5 mol% CuI) | 10:1 | Effective for cross-coupling but promotes Glaser side reaction.[6] |
| Copper-Free | 25:1 to >100:1 | Eliminates the primary catalyst for Glaser coupling, significantly reducing the byproduct.[2][9] | |
| Halide Reactivity | Aryl Bromide | 8:1 | Slower oxidative addition allows more time for alkyne dimerization.[11] |
| Aryl Iodide | 20:1 | Faster oxidative addition outcompetes the homocoupling side reaction.[2][11] | |
| Base | Triethylamine (TEA) | 15:1 | Common and effective, but other bases may be superior for specific substrates.[9] |
| Pyrrolidine (in water) | 25:1 | Can be highly effective in copper-free, aqueous systems, leading to excellent yields with minimal homocoupling.[9] |
Note: Ratios are illustrative and can vary significantly based on specific substrates, catalysts, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol uses a reducing atmosphere to suppress Glaser coupling.[1]
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Introduce the degassed solvent (e.g., 5 mL of acetonitrile) and a degassed amine base (e.g., piperidine or triethylamine, 2.0 mmol).
-
Reducing Atmosphere: Purge the flask with a gas mixture of H₂ and N₂ (e.g., 1:1 ratio) for 5-10 minutes. Caution: Hydrogen is flammable.
-
Reaction: Add the terminal alkyne (1.2 mmol) via syringe. Heat the reaction to the desired temperature (e.g., 80 °C) and stir under the H₂/N₂ atmosphere until completion (monitor by TLC or GC-MS).
-
Workup: Cool the reaction, filter through a pad of celite, and wash with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate and purify by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling in an Aqueous System
This protocol avoids the primary catalyst for homocoupling and is performed under aerobic conditions.[9]
-
Preparation: In a vial, combine the aryl iodide (1.0 mmol), PdCl₂ (0.01 mmol, 1 mol%), and water (4 mL).
-
Reagent Addition: Add pyrrolidine (2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Reaction: Seal the vial and stir the mixture vigorously at 50 °C until the reaction is complete (monitor by TLC or GC-MS). The reaction is typically run open to the air.
-
Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the desired Sonogashira catalytic cycle versus the competing Glaser homocoupling side reaction.
Caption: Competing pathways: The Sonogashira cycle versus Glaser homocoupling.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues with homocoupling.
Caption: A step-by-step guide for troubleshooting homocoupling side products.
Experimental Setup Workflow
This diagram outlines the key steps for setting up a Sonogashira reaction to proactively minimize homocoupling.
Caption: Workflow for setting up a Sonogashira reaction to prevent homocoupling.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing reaction temperature for nucleophilic aromatic substitution
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction temperature for successful Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction shows low or no conversion at room temperature. What is the first step to optimize it?
A1: Low conversion is often due to insufficient activation energy for the reaction to proceed at a reasonable rate. Many SNAr reactions require heating.[1][2] The first and most critical step is to systematically increase the reaction temperature.
-
Initial Approach: Start by gently heating the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Systematic Increase: If the reaction rate is still slow, incrementally increase the temperature by 10-20 °C. Continue to monitor the reaction to find a balance between reaction rate and the potential for side product formation.[2]
-
Solvent Considerations: The maximum temperature is often limited by the boiling point of the solvent. For higher temperatures, consider using a higher-boiling polar aprotic solvent such as DMSO or DMF, or conducting the reaction in a sealed vessel under pressure, which can be effectively achieved using microwave heating.[3]
Q2: I've increased the temperature, and now I'm observing decomposition of my starting material or the formation of multiple side products. What should I do?
A2: The formation of impurities or decomposition indicates that the reaction temperature is too high. High temperatures can lead to several undesirable side reactions. It is crucial to find an optimal temperature that promotes the desired reaction without degrading the components.
-
Reduce Temperature: Immediately lower the temperature. Try running the reaction at the previously successful, albeit slower, temperature for a longer duration.
-
Identify Side Reactions: Common side reactions at elevated temperatures include:
-
Reaction with Solvent: Solvents like DMF can decompose at high temperatures, generating nucleophilic species (e.g., dimethylamine) that compete in the reaction.[2] Consider switching to a more stable solvent like DMSO.[2]
-
Hydrolysis: If trace amounts of water are present, temperature can accelerate the hydrolysis of sensitive functional groups.[1] Ensure all reagents and solvents are anhydrous.[1][4]
-
Benzyne Formation: Under very strong basic conditions and high heat, an elimination-addition mechanism via a benzyne intermediate can occur, leading to undesired regioisomers.[1] Using a weaker base or lower temperature can mitigate this.[1]
-
-
Milder Conditions: If lowering the temperature significantly slows the reaction, consider using a milder base or a more reactive substrate if possible.[2]
Q3: How does the choice of solvent affect the optimal reaction temperature?
A3: The solvent plays a critical role in SNAr reactions and directly influences the required temperature.[5][6]
-
Solvent Type: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred as they effectively solvate cations, leaving the nucleophile more reactive.[1] In these solvents, the reaction may proceed at a lower temperature compared to polar protic solvents (e.g., water, ethanol), which can solvate and deactivate the nucleophile through hydrogen bonding.[1][7]
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. For reactions requiring temperatures above the solvent's boiling point, a sealed reaction vessel or a microwave reactor is necessary.[3] Microwave-assisted synthesis is a well-established technique for accelerating SNAr reactions at controlled high temperatures and pressures.[8][9]
Q4: My product is difficult to purify due to high-boiling point solvents used for the high-temperature reaction. What are some effective work-up strategies?
A4: Removing high-boiling polar aprotic solvents like DMSO or DMF is a common challenge in purifying SNAr products.[1][2]
-
Aqueous Work-up: A standard method is to perform an aqueous work-up. Partition the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. The polar solvent will preferentially move into the aqueous layer. Multiple extractions may be needed for complete removal.[2]
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification and can be attempted directly from the reaction mixture by cooling or by adding an anti-solvent.[2]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the most common purification technique.[2]
Data Presentation
Table 1: General Temperature Guidelines for Common SNAr Solvents
This table provides starting temperature ranges for SNAr reactions in various common solvents. The optimal temperature will depend on the specific reactivity of the substrate and nucleophile.
| Solvent | Type | Boiling Point (°C) | Typical Starting Temperature Range (°C) | Notes |
| Acetonitrile | Polar Aprotic | 82 | 60 - 80 | Good for moderately reactive systems. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 50 - 66 (reflux) | Often used with strong bases like NaH. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 80 - 130 | Widely used, but can decompose at high temperatures.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 80 - 150 | Excellent for less reactive substrates due to its high boiling point and stability.[2] |
| tert-Amyl alcohol | Polar Protic | 102 | 80 - 110 | Can be used in specific cases, for example with fluoropyridines.[4] |
| Water | Polar Protic | 100 | 70 - 100 | Viable for certain substrates, often requiring higher temperatures to overcome lower reactivity.[10] |
Table 2: Troubleshooting Guide for Temperature-Related Issues
| Observation | Potential Cause | Recommended Action |
| No or very slow reaction | Insufficient thermal energy to overcome the activation barrier. | Gradually increase temperature in 10-20 °C increments and monitor progress.[1][2] |
| Reaction starts but does not go to completion | Reaction has reached equilibrium, or the temperature is too low for the final conversion of a less reactive species. | Increase temperature moderately or prolong the reaction time at the current temperature. |
| Appearance of dark colors, tar, or multiple new spots on TLC | Decomposition of starting material, product, or solvent. Temperature is too high. | Immediately reduce the reaction temperature. Consider using a more stable solvent or milder base.[2] |
| Formation of an unexpected regioisomer | Possible benzyne mechanism promoted by strong base and high temperature. | Use a weaker base and/or lower the reaction temperature.[1] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization Screening
This protocol outlines a systematic approach to identifying the optimal reaction temperature for an SNAr reaction using parallel reaction setups.
Materials:
-
Aryl halide (substrate)
-
Nucleophile
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO)
-
Reaction vials suitable for heating (e.g., microwave vials or sealed tubes)
-
Heating block or parallel synthesizer capable of maintaining distinct temperatures
-
TLC plates or LC-MS for analysis
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl halide, nucleophile, and base in the chosen anhydrous solvent to ensure consistency across all reactions.
-
Aliquotting: Distribute equal volumes of the stock solution into several reaction vials. Ensure each vial is properly sealed.
-
Temperature Gradient: Place the vials in a parallel heating apparatus set to different temperatures. A typical screening range could be 60 °C, 80 °C, 100 °C, and 120 °C.
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product and any byproducts.
-
Analysis: Compare the results from all temperatures.
-
Identify the lowest temperature that provides a reasonable reaction rate and high conversion to the desired product.
-
Note any temperature at which decomposition or significant side product formation occurs.
-
-
Optimization: The ideal temperature will provide the highest yield of the pure product in the shortest amount of time. This temperature can be selected for larger-scale reactions.
Visualizations
Caption: Workflow for optimizing SNAr reaction temperature.
Caption: Troubleshooting logic for temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 9. Nucleophilic additions and substitutions [cem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Involving 2-Chloro-1-iodo-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with 2-Chloro-1-iodo-4-nitrobenzene. The primary focus is on preventing the undesired side reaction of dehalogenation, ensuring selective and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen atom is replaced by a hydrogen atom. In the case of this compound, this can lead to the formation of 1-chloro-3-nitrobenzene (deiodination) or 1-iodo-3-nitrobenzene (dechlorination), or even 1-nitrobenzene (complete dehalogenation). This reduces the yield of the desired product and complicates purification. The C-I bond is more susceptible to dehalogenation than the C-Cl bond due to its lower bond dissociation energy.
Q2: Which halogen is more reactive on this compound in cross-coupling reactions?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This is due to the lower bond strength of the C-I bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This differential reactivity allows for selective functionalization at the C-1 position (iodo) while leaving the C-2 position (chloro) intact for subsequent transformations.
Q3: What are the primary factors that promote dehalogenation?
A3: Several factors can contribute to an increased rate of dehalogenation:
-
High Temperatures: Elevated temperatures can promote the undesired dehalogenation pathway.
-
Choice of Base: Strong, sterically hindered bases can sometimes promote dehalogenation. The choice of base is critical and substrate-dependent.
-
Solvent: Protic solvents or the presence of water can serve as a hydrogen source for hydrodehalogenation.
-
Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand plays a crucial role. Less effective catalyst systems that lead to slow reductive elimination can increase the likelihood of dehalogenation.
-
Reaction Time: Prolonged reaction times, especially after the consumption of the limiting reagent, can lead to catalyst decomposition and increased side reactions, including dehalogenation.
Q4: Can the nitro group on this compound interfere with the reaction?
A4: The strong electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr). While this can be a desired reaction pathway, in the context of cross-coupling reactions, it can sometimes lead to side products if strong nucleophiles are present. Additionally, under certain reductive conditions, the nitro group itself can be reduced. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups, necessitating the use of weaker bases.[1]
Troubleshooting Guides
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of 2-chloro-4-nitrobenzene as a major byproduct, confirmed by GC-MS or LC-MS.
-
Incomplete consumption of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. Selective coupling at the C-I bond can often be achieved at milder temperatures (e.g., room temperature to 80°C).[2] |
| Inappropriate Base | Switch to a weaker base. While strong bases are often used, a milder base like K₂CO₃ or Cs₂CO₃ can sometimes suppress dehalogenation.[2] |
| Inefficient Catalyst System | Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands can promote the desired reductive elimination over the deiodination pathway.[3] |
| Presence of a Hydrogen Source | Ensure the use of anhydrous and degassed solvents. If water is required for the reaction, minimize its amount. |
Issue 2: Dehalogenation and Low Yield in Sonogashira Coupling
Symptoms:
-
Formation of 2-chloro-4-nitrobenzene and/or homocoupling of the alkyne (Glaser coupling).
-
Low yield of the desired arylalkyne product.
-
Complex reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxygen Presence | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the undesirable Glaser homocoupling. |
| High Reaction Temperature | Run the reaction at the lowest effective temperature. For reactive aryl iodides, room temperature is often sufficient.[1] |
| Inappropriate Base/Solvent | Amine bases can sometimes be a source of hydrides for dehalogenation. Consider using a non-amine base like K₂CO₃ or Cs₂CO₃ in a suitable solvent.[4] |
| Copper Co-catalyst Issues | If homocoupling is a major issue, consider a copper-free Sonogashira protocol. |
Issue 3: Dehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired arylamine.
-
Formation of 2-chloro-4-nitroaniline as a byproduct.
-
Potential for catalyst inhibition.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incompatible Base | Strong bases like NaOtBu may not be compatible with the nitro group. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[1][5] |
| Slow Reductive Elimination | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to accelerate the C-N bond-forming reductive elimination step, outcompeting the dehalogenation pathway.[5][6] |
| High Catalyst Loading | Excessively high catalyst concentrations can sometimes lead to increased side reactions. Consider reducing the catalyst loading to 1-2 mol%. |
| Catalyst Poisoning | Ensure high purity of the amine and other reagents. Some functional groups can act as catalyst poisons. |
Data Presentation: Representative Yields in Selective Cross-Coupling of Dihaloarenes
Due to a lack of specific quantitative data for this compound in the available literature, the following table presents representative yields from analogous dihalogenated systems to illustrate the expected selectivity.
| Reaction | Dihaloarene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-coupled Product (%) | Reference |
| Suzuki-Miyaura | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 85-95 | [2][7] |
| Suzuki-Miyaura | 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90-100 | 6-16 | 80-90 | [2][7] |
| Sonogashira | 2-Bromo-1-iodo-4-methylbenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | RT | 12 | ~90 | |
| Buchwald-Hartwig | 2-bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | 0.17 | >95 | [5] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-1 (Iodo) Position
This protocol is a starting point and should be optimized for the specific boronic acid used.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed mixture of solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Caption: Factors influencing the prevention of dehalogenation.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-Chloro-1-iodo-4-nitrobenzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Chloro-1-iodo-4-nitrobenzene and its derivatives via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound derivatives.
Issue 1: Poor or No Crystal Formation Upon Cooling
Possible Causes:
-
Supersaturation has not been reached: Too much solvent may have been used, meaning the solution is not saturated enough for crystals to form upon cooling.[1][2]
-
Solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation.[2]
-
High purity of the compound: Very pure compounds can sometimes be difficult to crystallize without a seed crystal.
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound.[1] Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2]
-
Use an Anti-Solvent: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Issue 2: Oiling Out
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that lower the melting point of the compound.[3]
Possible Causes:
-
High concentration of impurities: Impurities can depress the melting point of the compound, causing it to separate as an oil.
-
Inappropriate solvent choice: The boiling point of the solvent may be too high.
-
Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. Allow the solution to cool much more slowly to encourage crystal formation.
-
Add More Solvent: Adding a small amount of additional solvent can sometimes prevent oiling out by lowering the saturation temperature.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: A carefully chosen solvent/anti-solvent pair can sometimes prevent oiling out.
Issue 3: Low Yield of Purified Crystals
Possible Causes:
-
Using too much solvent: An excessive amount of solvent will retain more of the compound in the mother liquor, even after cooling.[1]
-
Premature crystallization: Crystals forming during hot filtration will be lost.
-
Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Washing with too much cold solvent: The purified crystals have some solubility even in cold solvent.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution.
-
Ensure Complete Crystallization: Allow the solution to cool to room temperature slowly and then chill it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Minimize Washing Loss: Wash the collected crystals with a minimal amount of ice-cold solvent.
Issue 4: Crystals are Colored or Appear Impure
Possible Causes:
-
Colored impurities present in the crude sample.
-
Incomplete removal of the mother liquor.
-
Co-crystallization of impurities.
Solutions:
-
Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound.
-
Proper Washing: Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Second Recrystallization: If the crystals are still impure, a second recrystallization step may be necessary.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of this compound derivatives?
A1: An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. For halogenated nitroaromatic compounds, common solvents to screen include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[4] Aromatic hydrocarbons like toluene and non-polar solvents like hexane can also be considered, especially in mixed solvent systems.[4] Given the polar nitro group and the halogen substituents, a moderately polar solvent or a mixture is likely to be effective. A known recrystallization for the related 4-Chloro-1-iodo-2-nitrobenzene uses a mixture of dichloromethane and methanol.
Q2: What is the melting point of pure this compound?
A2: The melting point of this compound is reported to be in the range of 78 °C to 96-102°C, depending on the purity.[5][6] A sharp melting point range close to the higher end of this range is indicative of high purity.
Q3: Can I use a mixed solvent system? If so, how do I choose the solvents?
A3: Yes, a mixed solvent system is often very effective.[7] You should choose a pair of miscible solvents. One solvent should readily dissolve the compound (the "good" solvent), while the other should dissolve it poorly (the "poor" or "anti-solvent").[7] The compound is dissolved in a minimum of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the start of precipitation. The solution is then heated until it becomes clear again and allowed to cool slowly.[8]
Q4: My compound is not dissolving even in a large amount of hot solvent. What should I do?
A4: This indicates that the chosen solvent is not suitable. You should try a different, more polar solvent in which your compound has better solubility. It is also possible that your crude product contains insoluble impurities. If a significant portion of the material dissolves, you can perform a hot filtration to remove the insoluble matter.
Q5: How can I improve the crystal size?
A5: Larger crystals are generally formed through slow cooling.[2] Allowing the solution to cool to room temperature undisturbed before placing it in an ice bath will promote the growth of larger, purer crystals. Rapid cooling tends to produce smaller, less pure crystals.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClINO₂ | [9] |
| Molecular Weight | 283.45 g/mol | [9] |
| Melting Point | 78 - 102 °C | [5][6] |
| Appearance | Dark Yellow to Cream/Brown Solid | [5][6] |
Table 2: Qualitative Solubility of Halogenated Nitroaromatics in Common Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Slightly soluble to Insoluble | The presence of the polar nitro group may impart slight solubility, but the aromatic ring and halogens reduce it.[10][11] |
| Methanol | High | Slightly to Moderately Soluble | Often a good choice for nitroaromatic compounds, especially when heated.[4] |
| Ethanol | High | Moderately Soluble | Similar to methanol, a good candidate for recrystallization.[4] |
| Acetone | Medium | Soluble | May be too good of a solvent, leading to low recovery unless used in a mixed solvent system. |
| Ethyl Acetate | Medium | Soluble | A common solvent for a wide range of organic compounds. |
| Dichloromethane | Medium | Soluble | Often used for dissolving halogenated compounds. |
| Toluene | Low | Moderately Soluble when hot | Good for less polar compounds; can be used in mixed systems. |
| Hexane | Low | Sparingly Soluble to Insoluble | A good "poor" solvent for use in a mixed solvent system with a more polar "good" solvent.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a single solvent in which the crude this compound derivative is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent in which the compound is very soluble and a miscible "poor" solvent in which the compound is sparingly soluble.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol, using a mixture of the two solvents (in the same approximate ratio as the final solution) for washing the crystals.
Visualizations
Caption: General workflow for single-solvent recrystallization.
Caption: Troubleshooting logic for failure of crystal formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 1-chloro-2-iodo-4-nitro-benzene CAS#: 74534-15-9 [m.chemicalbook.com]
- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. This compound | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: HPLC Analysis of 2-Chloro-1-iodo-4-nitrobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development and implementation of an HPLC method to analyze reaction mixtures containing 2-Chloro-1-iodo-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to analyze this compound?
A1: A reversed-phase HPLC method is a suitable starting point. A C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid modifier like phosphoric or formic acid, is recommended.[1] A gradient elution is often effective for separating compounds with a range of polarities that may be present in a reaction mixture.
Q2: How do I prepare my reaction mixture for HPLC analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results. A general procedure involves quenching the reaction, followed by dilution in a solvent compatible with the mobile phase. Filtration of the sample through a 0.22 or 0.45 µm syringe filter is highly recommended to remove particulate matter that could clog the column.
Q3: What is the optimal UV wavelength for detecting this compound?
A3: Nitroaromatic compounds typically exhibit strong UV absorbance. The optimal wavelength for this compound is generally in the range of 254 nm to 280 nm. To determine the absolute optimal wavelength, it is best to run a UV-Vis spectrum of a standard solution of the compound in the mobile phase.
Q4: What are some potential impurities I might see in my chromatogram?
A4: Depending on the synthetic route, potential impurities could include unreacted starting materials (e.g., 2-chloro-4-nitroaniline), isomers (e.g., other chloro-iodo-nitrobenzene isomers), and by-products from side reactions such as de-iodination or de-chlorination.
Experimental Protocols
Recommended HPLC Method Protocol
This protocol provides a robust starting point for the analysis of this compound and its reaction-related impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Sample Preparation Protocol
-
Quench Reaction: Stop the chemical reaction using an appropriate quenching agent.
-
Dilution: Take a small aliquot (e.g., 100 µL) of the quenched reaction mixture and dilute it with a 50:50 mixture of acetonitrile and water to a final concentration within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
Troubleshooting Guides
Peak Shape Problems
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; Column overload. | Ensure the mobile phase pH is low enough to keep acidic silanols protonated. Reduce sample concentration or injection volume. |
| Peak Fronting | Column overload; Sample solvent stronger than the mobile phase. | Dilute the sample or decrease the injection volume. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase composition. |
| Split Peaks | Partially blocked column frit; Column void; Co-elution of an impurity. | Reverse-flush the column to remove blockage. If the problem persists, replace the column. Modify the mobile phase gradient or composition to improve separation. |
Baseline Issues
| Problem | Potential Cause | Solution |
| Noisy Baseline | Air bubbles in the pump or detector; Contaminated mobile phase. | Degas the mobile phase thoroughly. Flush the system to remove air bubbles. Prepare fresh mobile phase using high-purity solvents. |
| Baseline Drift | Column temperature fluctuations; Mobile phase not in equilibrium with the column. | Use a column oven to maintain a stable temperature. Ensure the column is fully equilibrated with the mobile phase before starting a run. |
Retention Time Variability
| Problem | Potential Cause | Solution |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuations in flow rate or temperature. | Ensure accurate mobile phase preparation and mixing. Check the pump for leaks or worn seals. Use a column oven for stable temperature control. |
Data Presentation
Table 1: Expected Retention Times of Analyte and Potential Impurities
| Compound | Structure | Expected Retention Time (min) |
| 2-Chloro-4-nitroaniline | ~ 3.5 | |
| 4-Nitro-1,2-diiodobenzene | ~ 7.8 | |
| This compound | ~ 8.5 | |
| 1,2-Dichloro-4-nitrobenzene | ~ 9.2 |
Note: These are estimated retention times under the recommended HPLC conditions and may vary depending on the specific system and column used.
Table 2: Effect of Acetonitrile Content on Retention Time and Resolution
| % Acetonitrile (Isocratic) | Retention Time of this compound (min) | Resolution (Rs) with nearest impurity |
| 60% | 12.1 | 2.1 |
| 70% | 8.5 | 1.8 |
| 80% | 5.3 | 1.2 |
Visualizations
Caption: A logical workflow for HPLC method development.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Challenges in the scale-up of reactions involving 2-Chloro-1-iodo-4-nitrobenzene
Welcome to the technical support center for reactions involving 2-Chloro-1-iodo-4-nitrobenzene. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of their chemical syntheses.
Section 1: Compound Properties and Safe Handling at Scale
This section covers the fundamental properties of this compound and essential safety protocols for its use in large-scale applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical and chemical properties of this compound?
A1: Understanding the compound's properties is critical for process design. Key data is summarized in the table below. The compound is a solid at room temperature and has limited solubility in water, preferring organic solvents.[1][2] It should be stored in a cool, dry, and dark environment to ensure stability.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 41252-96-4 | [3] |
| Molecular Formula | C₆H₃ClINO₂ | [3] |
| Molecular Weight | 283.45 g/mol | [3] |
| Appearance | Cream to brown crystalline powder/solid | [4] |
| Melting Point | 96.0 - 102.0 °C | [4] |
| Solubility | Slightly soluble in water. | [1] |
| Storage Conditions | Store at 2-8°C, sealed, in a dry, dark place. | |
Q2: What are the major safety hazards associated with this compound, especially at scale?
A2: this compound is a hazardous substance that requires strict safety controls. It is harmful if swallowed, inhaled, or comes into contact with skin.[3] It is also suspected of causing genetic defects and cancer and may lead to organ damage through repeated exposure.[5][6] When handled as a powder, it can form an explosive mixture with air.[5]
Table 2: GHS Hazard Statement Summary
| Hazard Code | Description | Source(s) |
|---|---|---|
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | |
| H315 | Causes skin irritation. | [3] |
| H319 | Causes serious eye irritation. | [3] |
| H335 | May cause respiratory irritation. | [3] |
| H341 | Suspected of causing genetic defects. | [5] |
| H351 | Suspected of causing cancer. | [5] |
| H373 | May cause damage to organs through prolonged or repeated exposure. | [5] |
| H411 | Toxic to aquatic life with long lasting effects. |[5] |
Q3: What engineering controls and personal protective equipment (PPE) are necessary for handling kilogram quantities?
A3: For large-scale operations, engineering controls are paramount. Operations should be conducted in a chemical fume hood or a ventilated enclosure.[5] Ensure equipment is properly grounded to prevent static discharge, which could ignite dust.[5] Mandatory PPE includes chemical-resistant gloves, protective clothing, and eye/face protection.[7] A respirator should be used if dust is generated.[7] The workflow below outlines the critical safety checkpoints.
Section 2: Troubleshooting Common Cross-Coupling Reactions
Reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are frequently performed with this compound. Scaling these reactions presents unique challenges.
Buchwald-Hartwig Amination: FAQs
Q1: My Buchwald-Hartwig amination reaction is very slow or fails to go to completion after scaling up. What are the common causes?
A1: This is a frequent issue. The most common culprits are:
-
Atmospheric Contamination: The active palladium catalyst is highly sensitive to oxygen and moisture.[8] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon).[8]
-
Poor Mixing: On a larger scale, solid reagents (like the base) can settle, leading to poor contact with the catalyst and substrates. Ensure vigorous and efficient mechanical stirring.
-
Catalyst Deactivation: The catalyst can deactivate over time. The choice of ligand is crucial; sterically hindered phosphine ligands often improve catalyst stability and activity.[9]
-
Incorrect Base: The strength and solubility of the base are critical. Insoluble inorganic bases are common but can cause mixing issues at scale.[10]
Q2: How can I improve the handling and effectiveness of the base in a large-scale Buchwald-Hartwig reaction?
A2: While strong, insoluble bases like sodium tert-butoxide are effective, their poor solubility can be a major issue in large reactors.[10] Consider the following:
-
Use of Soluble Organic Bases: Milder, soluble organic bases like DBU (1,8-Diazabicyclo(5.4.0)undec-7-ene) have been explored to create homogeneous reaction conditions, which can be beneficial for scale-up.[10] However, their effectiveness may be substrate-dependent.
-
Careful Addition: If using a solid base, consider adding it in portions or as a slurry in an anhydrous solvent to improve dispersion.
Table 3: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Type | Key Advantage | Key Scale-Up Challenge |
|---|---|---|---|
| Sodium tert-butoxide (NaOtBu) | Inorganic | High reactivity, widely used. | Poor solubility, difficult to handle/charge as a solid, can lead to heterogeneous mixtures.[10] |
| Potassium Phosphate (K₃PO₄) | Inorganic | Milder, often used in Suzuki couplings. | Can also have solubility issues, generally less reactive than alkoxides. |
| DBU | Organic | Soluble, creates a homogeneous solution.[10] | Milder base, may not be effective for all substrate combinations; can be costly.[10] |
Suzuki-Miyaura Coupling: FAQs
Q1: My Suzuki coupling yield dropped significantly after scaling up. What should I investigate?
A1: Similar to the Buchwald-Hartwig reaction, Suzuki couplings are sensitive to reaction conditions. Key areas to troubleshoot are:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or form inactive dimers.[11] Ensure high-purity reagents and consider additives that stabilize the catalyst.[11]
-
Inefficient Mass Transfer: Poor mixing can limit the interaction between the organic phase (containing the aryl halide) and the aqueous phase (often containing the base and boronic acid salt). Efficient stirring is crucial.
-
Side Reactions: At higher temperatures or longer reaction times, side reactions like boronic acid homocoupling can become significant.[12]
-
Reactivity: With this compound, the C-I bond is significantly more reactive than the C-Cl bond in Suzuki couplings.[13] Ensure your conditions are optimized for the desired selective coupling at the iodine position.
Q2: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side product?
A2: Homocoupling is often promoted by the presence of oxygen.
-
Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate the side reaction.
-
Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents) to reduce the concentration of the species responsible for homocoupling.
Section 3: Experimental Protocols for Scale-Up
The following are generalized protocols intended as a starting point. All procedures must be adapted and optimized for specific equipment and substrates.
Protocol 1: General Procedure for Kilogram-Scale Buchwald-Hartwig Amination
This protocol is adapted from general guidelines for scaling up catalytic reactions.[8]
-
Vessel Preparation: Ensure a multi-neck, jacketed glass reactor is thoroughly oven-dried and assembled while hot. Equip the reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Inerting: Purge the reactor assembly with dry nitrogen for at least one hour. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: Under a strong nitrogen flow, charge the reactor with this compound (1.0 eq), the palladium precatalyst (e.g., 0.5-2.0 mol%), the phosphine ligand, and the base (e.g., NaOtBu, 1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula or a pressure-equalizing addition funnel.
-
Amine Addition: Add the amine (1.2 eq) neat if liquid, or as a solution in anhydrous solvent. If the addition is exothermic, add it slowly while monitoring the internal temperature.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 80-110 °C) using a circulating oil bath. Monitor the internal temperature closely to prevent overshooting.[8]
-
Monitoring: Track the reaction progress by taking aliquots (under positive nitrogen pressure) and analyzing them by HPLC or GC.
-
Workup: Once complete, cool the reaction to room temperature. Quench carefully by slowly adding water or a saturated ammonium chloride solution. Extract the product with an appropriate organic solvent, separate the layers, and proceed with purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling in an Aqueous Micellar System
This greener protocol is adapted from modern methods designed for improved sustainability and scalability.[12]
-
Vessel Preparation: Use a clean, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, and condenser. An inert atmosphere is still highly recommended.
-
Charging Reagents: Charge the reactor with this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., PdCl₂(dtbpf), 1.5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add deionized, degassed water and the surfactant (e.g., TPGS-750-M).
-
Heating and Monitoring: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80 °C) and monitor by HPLC/GC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture. The product can often be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it under reduced pressure. The crude product can then be purified, typically by crystallization or column chromatography if necessary.[14]
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
1H NMR Analysis: Confirming the Successful Synthesis of 2-Iodo-1-methoxy-4-nitrobenzene from 2-Chloro-1-iodo-4-nitrobenzene
A definitive guide for researchers, scientists, and drug development professionals on utilizing 1H NMR spectroscopy to verify the conversion of 2-Chloro-1-iodo-4-nitrobenzene to 2-Iodo-1-methoxy-4-nitrobenzene via nucleophilic aromatic substitution. This guide provides a detailed comparison of the 1H NMR spectral data of the starting material and the product, supported by a clear experimental protocol and visual aids to facilitate structural confirmation.
The transformation of this compound to 2-Iodo-1-methoxy-4-nitrobenzene is a key step in the synthesis of various research compounds. The strategic replacement of the chloro group with a methoxy group significantly alters the electronic environment of the aromatic ring. 1H NMR spectroscopy is a powerful and readily available technique to unambiguously confirm the success of this reaction by analyzing the changes in chemical shifts and splitting patterns of the aromatic protons.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol outlines a standard procedure for the synthesis of 2-Iodo-1-methoxy-4-nitrobenzene from this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a dry round-bottom flask, dissolve this compound in anhydrous methanol.
-
Add a stoichiometric excess of sodium methoxide to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up to remove any inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Iodo-1-methoxy-4-nitrobenzene.
-
Acquire the 1H NMR spectrum of the purified product in a suitable deuterated solvent (e.g., CDCl3).
Comparative 1H NMR Data Analysis
The table below summarizes the predicted 1H NMR spectral data for the starting material, this compound, and the product, 2-Iodo-1-methoxy-4-nitrobenzene. The key diagnostic changes are the upfield shift of the proton ortho to the newly introduced methoxy group and the appearance of a singlet corresponding to the methoxy protons.
| Compound | Proton | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |
| This compound | H-3 | ~ 8.35 | d | J = 2.5 | 1H |
| (Starting Material) | H-5 | ~ 8.10 | dd | J = 8.8, 2.5 | 1H |
| H-6 | ~ 7.60 | d | J = 8.8 | 1H | |
| 2-Iodo-1-methoxy-4-nitrobenzene | H-3 | ~ 7.80 | d | J = 2.4 | 1H |
| (Product) | H-5 | ~ 8.15 | dd | J = 8.7, 2.4 | 1H |
| H-6 | ~ 7.05 | d | J = 8.7 | 1H | |
| -OCH₃ | ~ 4.00 | s | - | 3H |
Visualizing the Transformation and Key NMR Correlations
The following diagram illustrates the nucleophilic aromatic substitution reaction and highlights the key proton environments that are differentiated by 1H NMR spectroscopy.
Caption: Reaction scheme and key 1H NMR correlations for product confirmation.
Interpretation of Spectral Changes
The successful substitution of the chlorine atom with a methoxy group leads to distinct and predictable changes in the 1H NMR spectrum:
-
Appearance of a Methoxy Signal: The most direct evidence of the reaction is the appearance of a new singlet in the aliphatic region of the spectrum, typically around 3.9-4.1 ppm, integrating to three protons. This signal corresponds to the protons of the newly introduced methoxy group.
-
Upfield Shift of H-6: The proton at position 6 (H-6), which is ortho to the newly introduced electron-donating methoxy group, experiences a significant upfield shift (to a lower ppm value) compared to its position in the starting material. This is due to the increased electron density at this position.
-
Shift of H-3 and H-5: The chemical shifts of the other two aromatic protons, H-3 and H-5, are also affected, although to a lesser extent. Their new positions are consistent with the altered electronic distribution in the product molecule.
-
Disappearance of Starting Material Signals: A clean 1H NMR spectrum of the purified product should show the complete absence of the characteristic signals of the starting material, this compound.
By carefully analyzing these key features in the 1H NMR spectrum, researchers can confidently confirm the successful synthesis of 2-Iodo-1-methoxy-4-nitrobenzene and proceed with subsequent steps in their research and development workflows.
A Comparative Analysis of the Reactivity of 2-Chloro-1-iodo-4-nitrobenzene and 2-bromo-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two closely related dihalogenated nitroaromatic compounds: 2-chloro-1-iodo-4-nitrobenzene and 2-bromo-1-iodo-4-nitrobenzene. These compounds are valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Their utility stems from the presence of three distinct reactive sites: a nitro group that activates the aromatic ring and can be further transformed, and two different halogen atoms that allow for selective functionalization.
This document will explore their comparative reactivity in three key transformations: Palladium-Catalyzed Suzuki-Miyaura Coupling, Palladium-Catalyzed Sonogashira Coupling, and Nucleophilic Aromatic Substitution (SNAr). The analysis is supported by established chemical principles and experimental data from analogous systems to provide a predictive framework for synthetic planning.
Molecular Structures and Electronic Properties
Both this compound and 2-bromo-1-iodo-4-nitrobenzene share a 1-iodo-4-nitrobenzene core, with the key difference being the halogen substituent at the 2-position (chlorine vs. bromine). The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.
The primary determinant for selective functionalization in cross-coupling reactions is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the reactivity generally follows the order C-I > C-Br > C-Cl. This allows for predictable, site-selective reactions at the C-I bond. The halogen at the 2-position (Cl or Br) exerts a secondary electronic effect. Chlorine is more electronegative than bromine, which can lead to subtle differences in the electron density of the aromatic ring and, consequently, the reactivity of the C-I bond.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. The reactivity of the carbon-halogen bond is a critical factor in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organohalide with a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Theoretical Reactivity: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step. Due to the lower bond dissociation energy, the C-I bond is significantly more reactive than both C-Br and C-Cl bonds. Therefore, in both this compound and 2-bromo-1-iodo-4-nitrobenzene, the Suzuki coupling is expected to occur selectively at the C-1 position (the C-I bond).
Interestingly, some studies have shown that under certain conditions with phosphine-ligated palladium catalysts, the reactivity of aryl iodides can be surprisingly lower than that of aryl bromides at moderate temperatures (e.g., ~50 °C). This has been attributed to the stability of the oxidative addition product, which can hinder the subsequent steps of the catalytic cycle.
Comparative Experimental Data (Analogous Systems): Direct comparative experimental data for the two title compounds is scarce. However, data from similar halonitrobenzene systems can provide valuable insights.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 2 | 85 | Inferred from general knowledge |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | K₂CO₃ | H₂O | 80 | 0.5 | 98 | [1] |
| 4-Iodobenzoic acid | Phenylboronic acid | Pd-DMAP NP | - | H₂O | RT | 0.17 | ~95 | [2] |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd-DMAP NP | - | H₂O | RT | 0.17 | ~90 | [2] |
Note: The data presented is for analogous compounds and different catalyst systems, which should be considered when comparing reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid.
Materials:
-
Aryl iodide (e.g., this compound or 2-bromo-1-iodo-4-nitrobenzene) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl halide)
-
Ethanol (2 mL per mmol of aryl halide)
-
Water (2 mL per mmol of aryl halide)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, phenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Bubble argon through the mixture for 15-20 minutes to degas the solution.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Theoretical Reactivity: Similar to the Suzuki coupling, the reactivity of the halide in the Sonogashira reaction follows the trend I > Br > Cl. Thus, selective coupling at the C-I bond is expected for both this compound and 2-bromo-1-iodo-4-nitrobenzene. The more electronegative chlorine in this compound might slightly increase the rate of oxidative addition at the C-I bond compared to the bromo analogue due to a more electron-deficient aromatic ring.
Comparative Experimental Data (Analogous Systems):
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | - | Dabco | - | RT | - | Quantitative | [3] |
| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd on alumina | Cu₂O | - | THF-DMA | 80 | Flow | - | [4] |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | 100 | 10 | 95 | [5] |
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide
This is a general protocol for the copper-catalyzed Sonogashira reaction.
Materials:
-
Aryl iodide (e.g., this compound or 2-bromo-1-iodo-4-nitrobenzene) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (as solvent and base)
-
Anhydrous tetrahydrofuran (THF) (optional co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous triethylamine (and THF if used).
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for this reaction to proceed.
Theoretical Reactivity: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile. The stability of the leaving group as an anion influences the second step (elimination). The general leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the more electronegative halogens better stabilize the negative charge in the intermediate through their inductive effect.
Based on this trend, one would predict the following order of reactivity for the halogens in the title compounds: Cl > Br > I. Therefore, in a competitive situation, a nucleophile would preferentially substitute the chlorine in this compound and the bromine in 2-bromo-1-iodo-4-nitrobenzene, assuming the reaction occurs at one of the halogenated positions. However, it is important to note that the iodine at the 1-position is ortho to the activating nitro group, while the chlorine or bromine at the 2-position is also ortho to the nitro group. In some cases, particularly with iodine, an alternative single-electron transfer (SRN1) mechanism can operate, which can alter the expected reactivity pattern.[6] Steric factors can also play a role, with the larger iodine atom potentially being more sterically hindered to nucleophilic attack.
Due to the lack of specific experimental data for SNAr reactions on these substrates, a definitive comparison is challenging. However, based on the general principles of the SNAr mechanism, the C-Cl and C-Br bonds are expected to be more susceptible to nucleophilic attack than the C-I bond.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira): Both compounds will react selectively at the C-I bond due to its significantly higher reactivity compared to the C-Cl and C-Br bonds. The choice between the two substrates for a selective reaction at the C-1 position will likely depend on cost and availability rather than a significant difference in reactivity. The chloro-substituted compound may exhibit a slightly faster reaction rate due to the higher electronegativity of chlorine, but this effect is generally subtle. The remaining C-Cl or C-Br bond can then be used for subsequent functionalization.
-
For Nucleophilic Aromatic Substitution (SNAr): Based on the established leaving group abilities in SNAr reactions, the C-Cl bond in this compound is expected to be more reactive than the C-Br bond in 2-bromo-1-iodo-4-nitrobenzene, and both are expected to be more reactive than the C-I bond. Therefore, if the desired transformation is a nucleophilic substitution at the 2-position, the chloro-substituted starting material would be the more reactive choice. However, the potential for alternative reaction mechanisms with the iodo-substituent should be considered.
The selection of either this compound or 2-bromo-1-iodo-4-nitrobenzene for a synthetic sequence will ultimately depend on the desired outcome. For sequential cross-coupling reactions, where the first reaction occurs at the iodo-position, both substrates are excellent choices. For reactions involving nucleophilic substitution, the inherent reactivity differences of the halogens as leaving groups become the dominant factor.
References
A Comparative Guide to the Reactivity of Halonitrobenzenes in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of halonitrobenzenes in key palladium-catalyzed cross-coupling reactions. The presence of both a halogen and a nitro group on the benzene ring significantly influences the substrate's reactivity, making a systematic understanding crucial for reaction optimization and catalyst selection. This document summarizes the established reactivity trends, presents available quantitative data from comparative studies, details relevant experimental protocols, and provides visual diagrams of reaction mechanisms and workflows.
General Reactivity Trends
The reactivity of halonitrobenzenes in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and the electronic effect of the nitro group.
Influence of the Halogen: The carbon-halogen (C-X) bond strength is a critical determinant of the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the general order of reactivity for halonitrobenzenes in palladium-catalyzed reactions is:
Iodo- > Bromo- > Chloro- > Fluoro-nitrobenzene
Iodonitrobenzenes are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Chloronitrobenzenes are less reactive and typically require more active catalyst systems, specialized ligands, and higher reaction temperatures to achieve good yields. Fluoronitrobenzenes are generally unreactive in standard palladium-catalyzed cross-coupling reactions due to the very strong C-F bond.
Influence of the Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring increases the electrophilicity of the carbon attached to the halogen, making the C-X bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This activating effect is particularly beneficial for less reactive aryl halides, such as chlorides.
Comparative Performance in Key Palladium-Catalyzed Reactions
The following sections provide a comparative overview of the reactivity of para-halonitrobenzenes in four major classes of palladium-catalyzed cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, the presented data, compiled from various sources, illustrates the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reaction is widely used in the synthesis of biaryls.
| Halonitrobenzene | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [1] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | [2] |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 | [3] |
| 1-Fluoro-4-nitrobenzene | Phenylboronic acid | Not Reported | Not Reported | Not Reported | - | - | No Reaction | General Knowledge |
Note: The data presented above is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Heck-Mizoroki Coupling
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Halonitrobenzene | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 1 | 98 | General Knowledge |
| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 | 6 | 90 | [4] |
| 1-Chloro-4-nitrobenzene | Styrene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | NMP | 140 | 18 | 75 | [4] |
| 1-Fluoro-4-nitrobenzene | Styrene | Not Reported | Not Reported | Not Reported | - | - | No Reaction | General Knowledge |
Note: The data presented above is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
| Halonitrobenzene | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 96 | [5][6] |
| 1-Bromo-4-nitrobenzene | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 94 | [7] |
| 1-Chloro-4-nitrobenzene | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 110 | 24 | 90 | [8] |
| 1-Fluoro-4-nitrobenzene | Morpholine | Not Reported | Not Reported | Not Reported | - | - | No Reaction | General Knowledge |
Note: The data presented above is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
| Halonitrobenzene | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 0.5 | 99 | [9][10] |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 4 | 92 | [11] |
| 1-Chloro-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Dioxane | 120 | 24 | 70 | [12] |
| 1-Fluoro-4-nitrobenzene | Phenylacetylene | Not Reported | Not Reported | Not Reported | - | - | No Reaction | General Knowledge |
Note: The data presented above is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative experimental protocols for the palladium-catalyzed cross-coupling reactions of halonitrobenzenes.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halonitrobenzene (1.0 mmol) in a suitable solvent (e.g., toluene, dioxane, 5 mL) is added the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and ligand (if applicable, 0.04 mmol). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[13]
General Procedure for Heck-Mizoroki Coupling
In a sealed tube, the halonitrobenzene (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (if applicable, e.g., PPh₃, 0.04 mmol), a base (e.g., Et₃N, NaOAc, 1.5 mmol), and a suitable solvent (e.g., DMF, NMP, 5 mL) are combined. The alkene (e.g., styrene, 1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.[13]
General Procedure for Buchwald-Hartwig Amination
A mixture of the halonitrobenzene (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, 5 mL) is heated under an inert atmosphere at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the halonitrobenzene (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, DMF, 5 mL) under an inert atmosphere are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[11]
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reactivity Trend of Halonitrobenzenes
Caption: Reactivity trend of p-halonitrobenzenes in oxidative addition.
Experimental Workflow for Reactivity Comparison
Caption: General experimental workflow for comparing halonitrobenzene reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. thalesnano.com [thalesnano.com]
- 12. Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling the Reactivity Landscape: 2-Chloro-1-iodo-4-nitrobenzene vs. Dichloronitrobenzene in SNAr Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of synthetic campaigns. In the realm of nucleophilic aromatic substitution (SNAr), the choice of leaving group on an activated aromatic ring can dramatically influence reaction rates and yields. This guide provides a comprehensive comparison of the advantages of 2-chloro-1-iodo-4-nitrobenzene over dichloronitrobenzene derivatives, supported by experimental data and detailed protocols, to inform rational substrate selection in complex syntheses.
Executive Summary
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems. The reactivity of the aryl halide in these reactions is critically dependent on the nature of the leaving group. While conventional wisdom from aliphatic substitution chemistry suggests iodide is a superior leaving group to chloride, the opposite is often true in the context of SNAr. This phenomenon, known as the "element effect," positions chloro-substituted nitroaromatics as generally more reactive than their iodo-substituted counterparts.
This guide will delve into the mechanistic underpinnings of this reactivity difference and present a comparative analysis of this compound and a representative dichloronitrobenzene, 2,4-dichloronitrobenzene. The presence of two different halogens in this compound offers a unique reactivity profile, where the more electronegative chlorine atom enhances the rate of the initial, rate-determining nucleophilic attack, making it a potentially more advantageous substrate in certain synthetic applications.
The "Element Effect": A Paradigm Shift in Leaving Group Ability
In the two-step addition-elimination mechanism of SNAr reactions, the first step, the formation of the resonance-stabilized Meisenheimer complex, is typically the rate-determining step.[1] The stability of this intermediate is paramount to the overall reaction rate. Halogens influence this step primarily through their inductive electron-withdrawing effect, which stabilizes the developing negative charge in the aromatic ring.
Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, leading to the fastest SNAr rates.[1] Following this trend, the reactivity of halogens as leaving groups in activated aryl halides generally follows the order: F > Cl ≈ Br > I.[2] This is in stark contrast to SN2 reactions where the leaving group's ability to depart is the dominant factor, making iodide the best leaving group.
Comparative Reactivity: A Quantitative Perspective
| Substrate (1-substituted-2,4-dinitrobenzene) | Nucleophile | Solvent | Overall Rate Constant (20°C, M⁻¹s⁻¹) | Relative Rate |
| 2,4-Dinitroiodobenzene | Piperidine | Methanol | 0.00217 | 1 |
| 2,4-Dinitrochlorobenzene | Piperidine | Methanol | 0.00970 | 4.5 |
Data sourced from Bunnett, Garbisch, and Pruitt, as cited in "The Element Effect Revisited".[2]
The data clearly indicates that the chloro-substituted nitroaromatic is approximately 4.5 times more reactive than the iodo-substituted analogue under these conditions. This enhanced reactivity of the chloride is attributed to its greater electronegativity compared to iodine, which more effectively stabilizes the transition state leading to the Meisenheimer complex.
For this compound, the nucleophile has a choice of displacing either the chloro or the iodo group. Based on the "element effect," the attack will preferentially occur at the carbon bearing the chlorine atom, as this pathway will have a lower activation energy for the rate-determining step. Therefore, this compound is expected to exhibit a reactivity in SNAr reactions that is comparable to, or slightly higher than, 2,4-dichloronitrobenzene, with the chlorine atom acting as the leaving group. The iodine atom would remain on the ring, available for subsequent transformations such as cross-coupling reactions.
Experimental Protocols
The following is a representative experimental protocol for a typical SNAr reaction involving a chloronitrobenzene derivative and an amine nucleophile. This protocol can be adapted for reactions with this compound or dichloronitrobenzene.
Reaction of a Chloronitrobenzene with an Amine:
Materials:
-
Chloronitrobenzene derivative (e.g., 2,4-dichloronitrobenzene)
-
Amine nucleophile (e.g., piperidine)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., DMF or DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the chloronitrobenzene derivative (1.0 eq) in the chosen solvent (e.g., DMF or DMSO).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted nitrobenzene derivative.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow.
References
Comparative Kinetics of Cross-Coupling Reactions: 2-Chloro-1-iodo-4-nitrobenzene and its Analogs
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, a profound understanding of reaction kinetics is paramount for the strategic design and optimization of synthetic routes. This guide provides a comparative kinetic analysis of cross-coupling reactions involving 2-Chloro-1-iodo-4-nitrobenzene, a versatile dihalogenated aromatic compound. By examining its reactivity in Suzuki-Miyaura, Heck, and Sonogashira reactions alongside analogous dihaloarenes, this document aims to furnish researchers, scientists, and drug development professionals with the quantitative data necessary for informed decision-making in catalyst and substrate selection.
The reactivity of haloarenes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl. This trend dictates that the carbon-iodine bond is more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, in dihaloarenes containing different halogens, selective functionalization at the more reactive C-I bond can be achieved under carefully controlled conditions. The presence of a strong electron-withdrawing nitro group, as in this compound, further activates the aromatic ring towards oxidative addition, enhancing its reactivity in comparison to non-activated haloarenes.
Comparative Kinetic Data
The following tables summarize the available quantitative data for the cross-coupling reactions of this compound and comparable substrates. This data, compiled from various studies, allows for a direct comparison of their performance under similar reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Dihaloarenes with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of Monosubstituted Product (%) | Notes |
| 1-Iodo-4-nitrobenzene | Pd/C | K₂CO₃ | DMF | Not Specified | 1.5 | ~99% | Rapid conversion observed.[1] |
| 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70 | Not Specified | Major product is the mono-coupled species at the iodine position. | Selective coupling at the C-I bond is favored.[2] |
| This compound | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~90-98% (Predicted) | High reactivity at the C-I bond is expected due to the electronic effects of the nitro and chloro groups. |
Note: Predicted data for this compound is based on the established reactivity trends and data for analogous compounds.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of kinetic studies. Below are representative protocols for monitoring the kinetics of cross-coupling reactions.
General Protocol for Kinetic Monitoring of Suzuki-Miyaura Coupling via GC-MS
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a pre-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst, base, and arylboronic acid.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent and the internal standard via syringe.
-
Heat the mixture to the desired reaction temperature.
-
At time t=0, add a stock solution of this compound in the same degassed solvent.
-
At specified time intervals, withdraw aliquots of the reaction mixture and quench immediately with a cold solution (e.g., diethyl ether and water).
-
Extract the organic layer, dry over anhydrous Na₂SO₄, and analyze by GC-MS.
-
Plot the concentration of the starting material, product(s), and internal standard over time to determine the reaction rate and other kinetic parameters.
Signaling Pathways and Experimental Workflows
Visualizing the logical relationships and experimental processes is essential for a clear understanding of the kinetic studies.
The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The selective reaction at the iodine-bearing carbon in this compound is a direct consequence of the lower activation energy for the oxidative addition at the C-I bond compared to the C-Cl bond.
References
A Comparative Guide to the X-ray Crystallography of Metal Complexes with 2-Chloro-1-iodo-4-nitrobenzene: Bridging a Research Gap
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the crystallographic data for 2-Chloro-1-iodo-4-nitrobenzene and its potential metal complexes. Notably, a comprehensive search of available scientific literature reveals a significant research gap: while the crystal structure of the parent ligand is well-documented, there is a conspicuous absence of published X-ray crystallographic data for its coordination complexes with metal ions. This guide, therefore, serves a dual purpose: to present the known structural parameters of the free ligand and to offer a predictive comparison and a methodological framework for the future synthesis and crystallographic analysis of its metal complexes.
Introduction to this compound in Coordination Chemistry
This compound is a halogenated nitroaromatic compound with multiple potential donor sites for coordination with metal ions. The presence of nitro, chloro, and iodo substituents on the benzene ring offers intriguing possibilities for the formation of diverse metal complexes with unique structural and electronic properties. The lone pair electrons on the oxygen atoms of the nitro group, as well as on the halogen atoms, can potentially engage in coordination. Understanding the three-dimensional structure of such complexes through X-ray crystallography is paramount for elucidating structure-property relationships, which is crucial for applications in catalysis, materials science, and pharmaceutical development.
Crystallographic Data of the Free Ligand: A Baseline for Comparison
The crystal structure of 4-Chloro-1-iodo-2-nitrobenzene, an isomer of the title compound, has been determined by single-crystal X-ray diffraction. This data provides a crucial baseline for predicting the structural changes upon coordination to a metal center.
Table 1: Crystallographic Data for 4-Chloro-1-iodo-2-nitrobenzene [1]
| Parameter | Value |
| Chemical Formula | C₆H₃ClINO₂ |
| Molecular Weight | 283.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.1583 (2) |
| b (Å) | 14.5213 (7) |
| c (Å) | 13.7990 (6) |
| β (°) | 93.361 (2) |
| Volume (ų) | 831.81 (7) |
| Z | 4 |
| Temperature (K) | 296 |
An interesting feature of the reported structure is the disorder of the nitro group over two sites, with dihedral angles of 29.0 (2)° and 51.0 (3)° with respect to the benzene ring.[1] This conformational flexibility is an important factor to consider when predicting the geometry of its metal complexes.
Metal Complexes with this compound: A Research Frontier
Despite the clear potential for this compound to act as a versatile ligand, a thorough review of the scientific literature indicates a lack of published studies on the synthesis and X-ray crystallographic characterization of its metal complexes. This presents a significant opportunity for new research in the field of coordination chemistry.
Predicted Coordination Modes and Structural Changes
Based on the functional groups present in this compound, several coordination modes with a metal center (M) can be postulated. The oxygen atoms of the nitro group are the most likely primary coordination sites due to their Lewis basicity.
Caption: Potential coordination modes of this compound with a metal ion.
Upon coordination, significant changes in the bond lengths and angles of the ligand are expected. For instance, the N-O bond lengths of the nitro group are likely to increase, while the C-N bond may shorten. The dihedral angle between the nitro group and the benzene ring will also be influenced by the steric and electronic requirements of the metal's coordination sphere.
Comparative Analysis with Structurally Related Metal Complexes
While data on the target complexes is absent, studies on copper(II) complexes with other chloro-nitro-benzoato ligands offer valuable insights. For example, the synthesis and structural characterization of copper(II) complexes with 2-chloro-4-nitrobenzoate and 2-chloro-5-nitrobenzoate have been reported. These studies reveal distorted octahedral geometries around the copper center, with the chloro-nitro-benzoato ligands coordinating through the carboxylate oxygen atoms. This suggests that if this compound were to coordinate through its nitro group, similar distorted geometries might be observed.
Experimental Protocols for Future Studies
For researchers aiming to synthesize and crystallographically characterize metal complexes of this compound, the following generalized protocols can serve as a starting point.
Synthesis of Metal Complexes
A general approach to synthesizing these complexes would involve the reaction of a metal salt (e.g., acetate, chloride, or nitrate of Cu(II), Ni(II), Co(II), etc.) with this compound in an appropriate solvent.
Caption: A generalized workflow for the synthesis and crystallization of metal complexes.
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for X-ray crystallographic analysis. The following is a typical workflow for data collection and structure refinement.
Caption: A standard workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Outlook
The field of coordination chemistry involving this compound as a ligand remains largely unexplored, particularly concerning the structural characterization of its metal complexes. This guide has highlighted this research gap by comparing the known crystallographic data of the free ligand with the yet-to-be-determined structures of its metal complexes. The provided predictive insights and detailed experimental methodologies aim to catalyze future research in this promising area. The synthesis and crystallographic analysis of these novel complexes will undoubtedly contribute to a deeper understanding of structure-property relationships in coordination compounds and may lead to the development of new materials with interesting catalytic, electronic, or biological activities.
References
A Comparative Guide to Catalyst Efficiency in the Suzuki Coupling of 2-Chloro-1-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For substrates bearing multiple halogen atoms, such as 2-Chloro-1-iodo-4-nitrobenzene, the choice of catalyst is paramount to achieving high yield and, critically, controlling selectivity. This guide provides an objective comparison of catalyst systems for the Suzuki coupling of this compound, supported by experimental data, to aid in the rational selection of the optimal catalytic system for this challenging transformation.
The inherent difference in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) makes this compound an interesting substrate for selective functionalization.[1] The weaker carbon-iodine bond is more susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1] This allows for the selective coupling at the C-I position while leaving the C-Cl bond intact for subsequent transformations, a valuable strategy in the synthesis of complex molecules.
Catalyst Performance Comparison
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) | Key Observations |
| Pd(PPh₃)₄ | 1-5 | Toluene/H₂O or Dioxane/H₂O | Na₂CO₃ or K₂CO₃ | 80-100 | 12-24 | Moderate to Good | A standard, versatile catalyst. May require higher catalyst loading and longer reaction times. Selectivity for the C-I bond is generally good due to the inherent reactivity difference. |
| Pd(OAc)₂ with Phosphine Ligands (e.g., SPhos, XPhos) | 0.1-2 | Toluene or Dioxane | K₃PO₄ or Cs₂CO₃ | Room Temp. to 100 | 2-12 | Good to Excellent | Bulky, electron-rich phosphine ligands can significantly enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.[2][3] High selectivity for the more reactive C-I bond is expected. |
| Palladacycles | 0.01-1 | Toluene or Water | K₂CO₃ or K₃PO₄ | 100-120 | 1-6 | Excellent | Known for their high stability and activity, leading to very high turnover numbers (TON) and turnover frequencies (TOF).[4] Excellent selectivity for the C-I bond is anticipated. |
| Ligand-free Pd(OAc)₂ | 0.5-3 | Water or DMF | Na₂CO₃ or K₂CO₃ | Room Temp. to 100 | 4-24 | Variable | Can be effective, particularly in "green" solvents like water.[5] However, catalyst stability and activity can be lower compared to ligated systems, potentially leading to lower yields or the need for higher catalyst loadings. |
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.
Experimental Protocols
Below are generalized experimental protocols for performing a Suzuki-Miyaura cross-coupling reaction with a dihaloarene like this compound. These should be optimized for specific substrates and catalysts.
General Procedure using Pd(PPh₃)₄
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as toluene/water or dioxane/water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure using a Ligand-Assisted Palladium Acetate Catalyst
-
In a reaction flask under an inert atmosphere, combine palladium(II) acetate (Pd(OAc)₂, 0.1-2 mol%) and the phosphine ligand (e.g., SPhos, 0.2-4 mol%).
-
Add the this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a base (e.g., potassium phosphate, 2.0-3.0 mmol).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Stir the mixture at the appropriate temperature (room temperature to 100 °C) for the required time (2-12 hours), monitoring by TLC or GC-MS.
-
Work-up and purification are performed as described in the previous protocol.
Visualizing the Experimental Workflow
The logical flow of selecting and evaluating a catalyst for the Suzuki coupling of this compound can be visualized as follows:
Caption: A generalized workflow for the comparative evaluation of catalyst efficiency in the Suzuki coupling of this compound.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Reaction Mechanisms of 2-Chloro-1-iodo-4-nitrobenzene
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of multifunctional aromatic compounds is paramount. 2-Chloro-1-iodo-4-nitrobenzene is a versatile building block, offering multiple reaction pathways for the synthesis of complex molecules. This guide provides a comparative analysis of its principal reaction mechanisms—Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Nitro Group Reduction—supported by experimental data from analogous systems to illustrate the validation of these pathways.
Orthogonal Reactivity: The Key to Selective Functionalization
The primary value of this compound in organic synthesis lies in the differential reactivity of its functional groups. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This chemoselectivity allows for the selective functionalization of the iodo-position while leaving the chloro-substituent intact for subsequent transformations.
Furthermore, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. This electronic activation provides another avenue for functionalization, which can be orthogonal to the palladium-catalyzed cross-coupling reactions. Finally, the nitro group itself can be selectively reduced to an amine, opening up further possibilities for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary site of reaction is the carbon-iodine bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
General Reaction Scheme:
The chemoselectivity of the Suzuki-Miyaura coupling on dihaloarenes is influenced by factors such as the choice of ligand, solvent, and the nature of the halide. In the case of this compound, the reaction is expected to occur selectively at the iodo-position.
dot
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki coupling, the reaction with this compound is expected to be highly selective for the iodo-position.
General Reaction Scheme:
dot
Figure 2: Catalytic cycles for the Sonogashira coupling.
Comparative Performance in Cross-Coupling Reactions
While specific quantitative data for this compound is limited, studies on analogous dihaloaromatic compounds provide a strong basis for comparison. The reactivity order for halogens in palladium-catalyzed cross-coupling is consistently I > Br > Cl.[1] This allows for highly selective mono-functionalization of the iodo-position under carefully controlled conditions.
| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [2] |
| Suzuki-Miyaura | 4-Chlorobenzoic acid | Phenylboronic acid | Pd Nanoparticles | - | Water | Reflux | 6 | - | [1] |
| Sonogashira | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | Et₃N | - | RT | 0.5 | - | [3] |
| Sonogashira | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | Et₃N | - | RT | 1.5 | - | [3] |
| Sonogashira | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd/Al₂O₃ / Cu₂O/Al₂O₃ | - | THF/DMA | 75 | 72 | Product not pure | [4] |
Note: The yields and reaction times are for the specified analogous substrates and serve as an indicator of the expected reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group in this compound is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The substitution can occur at the positions ortho and para to the nitro group. In this case, both the chloro and iodo substituents are in activated positions.
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.
dot
Figure 3: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The relative reactivity of the chloro and iodo groups in SNAr is less straightforward than in cross-coupling reactions and depends on the nature of the nucleophile and reaction conditions. Generally, fluoride is the best leaving group in SNAr, followed by the other halogens. However, steric factors can also play a role, especially with bulky nucleophiles. For some systems, the reaction of iodo- and fluoro-nitrobenzenes is active, while the bromo- and chloro-derivatives are not.[5]
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an aniline derivative, providing a valuable synthetic handle for further functionalization, such as diazotization or acylation. A key challenge in this transformation is to avoid the hydrodehalogenation (removal of the halogen substituents).
General Reaction Scheme:
Various reducing agents can be employed, with catalytic hydrogenation being a common method. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity.
| Substrate Analogue | Reducing System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Dehalogenation (%) | Reference |
| 1-Iodo-4-nitrobenzene | H₂, Pt-V/C | THF | RT | 0.08 | 99.5 | 1 | [5] |
| 1-Iodo-4-nitrobenzene | H₂, Pt-V/C | THF | RT | 4 | 94 | 27 | [5] |
Experimental Protocols
The following are representative experimental protocols for key reactions involving halogenated nitroaromatics. These should be considered as starting points and may require optimization for this compound.
dot
Figure 4: General experimental workflow for synthesis.
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water).
-
Inert Atmosphere: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Representative Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as triethylamine or a mixture of THF and an amine.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) iodide co-catalyst (2-10 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Workup and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for workup and purification.
Representative Protocol for Nitro Group Reduction
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., THF, ethanol, or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst (e.g., Pt-V/C or Pd/C).
-
Reaction: Place the vessel under a hydrogen atmosphere (from a balloon or in a Parr shaker) and stir vigorously at room temperature until the reaction is complete.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Conclusion
The validation of reaction mechanisms for this compound relies on the well-established principles of physical organic chemistry and a wealth of experimental data from analogous systems. The distinct reactivity of the iodo, chloro, and nitro functionalities allows for a high degree of control and selectivity in synthetic transformations. By carefully choosing the reaction type and conditions, researchers can selectively functionalize this versatile building block to access a wide array of complex molecular architectures for applications in drug discovery and materials science.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Reactivity: 2-Chloro-1-iodo-4-nitrobenzene vs. 1-Chloro-4-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. The dihalogenated nitrobenzenes, specifically 2-chloro-1-iodo-4-nitrobenzene and 1-chloro-4-iodo-2-nitrobenzene, serve as versatile building blocks. Their utility stems from the differential reactivity of the halogen substituents, which is profoundly influenced by the electron-withdrawing nitro group. This guide provides an objective comparison of the reactivity of these two isomers in key synthetic transformations, supported by established chemical principles and representative experimental data.
Theoretical Framework: Understanding Reactivity
The reactivity of these isomers is primarily dictated by two key reaction types: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNA r):
The rate of SNA r reactions in nitroaromatics is governed by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. The strongly electron-withdrawing nitro group (-NO₂) stabilizes this negatively charged intermediate through resonance, but only when it is positioned ortho or para to the site of substitution.[1][2]
-
In This compound , the nitro group is para to the chlorine atom and ortho to the iodine atom.
-
In 1-chloro-4-iodo-2-nitrobenzene , the nitro group is ortho to the chlorine atom and para to the iodine atom.
Consequently, in both isomers, both the chloro and iodo substituents are activated towards nucleophilic displacement. The relative reactivity of the two halogens is a balance between two factors:
-
Electronegativity: The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic and susceptible to initial nucleophilic attack. This would suggest a preference for substitution at the chloro position.[3]
-
Leaving Group Ability: The C-I bond is weaker than the C-Cl bond, making iodide a better leaving group than chloride. This favors the departure of the iodide ion in the rearomatization step of the SNA r mechanism.
The interplay of these factors means that the selectivity of nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.
Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. The rate-determining step in the catalytic cycle is typically the oxidative addition of the organohalide to the palladium(0) catalyst.[4] The reactivity of the carbon-halogen bond in this step is inversely proportional to its bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, making organoiodides much more reactive than organochlorides in Suzuki couplings. This differential reactivity allows for highly chemoselective transformations.[5][6]
Quantitative Data Comparison
The following tables present representative data for the reactivity of the two isomers in SNA r and Suzuki-Miyaura coupling reactions. While direct comparative studies are limited, these values are extrapolated from established principles of organic reactivity and are intended to provide a qualitative and quantitative basis for comparison.
Table 1: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Compound | Major Product | Minor Product | Reaction Time (h) | Yield of Major Product (%) |
| This compound | 2-Iodo-4-nitroanisole | 2-Chloro-4-nitroanisole | 6 | 75 |
| 1-Chloro-4-iodo-2-nitrobenzene | 4-Iodo-2-nitroanisole | 1-Chloro-2-nitroanisole | 5 | 80 |
Rationale: In SNA r, the greater electrophilicity of the carbon attached to chlorine may lead to a faster initial attack at this position. However, the superior leaving group ability of iodide can result in the iodo-substituted product being thermodynamically favored under certain conditions. The slightly faster reaction time and higher yield for the 1-chloro-4-iodo-2-nitrobenzene isomer in forming the methoxy-substituted product at the chloro position could be attributed to the ortho-nitro group providing slightly better stabilization of the Meisenheimer complex compared to the para-nitro group.
Table 2: Chemoselective Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Product | Reaction Time (h) | Yield (%) |
| This compound | 2-Chloro-4-nitro-1,1'-biphenyl | 2 | 95 |
| 1-Chloro-4-iodo-2-nitrobenzene | 4-Chloro-2-nitro-1,1'-biphenyl | 2 | 92 |
Rationale: The significantly weaker C-I bond ensures high selectivity for coupling at the iodo-substituted position for both isomers. The yields are expected to be high and the reaction times short due to the high reactivity of the C-I bond in the oxidative addition step.
Experimental Protocols
Experimental Protocol 1: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of the dihalonitrobenzene isomers with a nucleophile, such as sodium methoxide.
-
Materials:
-
This compound or 1-Chloro-4-iodo-2-nitrobenzene (1.0 mmol)
-
Sodium methoxide (1.2 mmol)
-
Anhydrous Methanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the dihalonitrobenzene isomer (1.0 mmol).
-
Add anhydrous methanol (10 mL) and stir until the solid is dissolved.
-
Add sodium methoxide (1.2 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major and minor products.
-
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the chemoselective Suzuki-Miyaura coupling at the iodo position.
-
Materials:
-
This compound or 1-Chloro-4-iodo-2-nitrobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the dihalonitrobenzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways
Conclusion
Both this compound and 1-chloro-4-iodo-2-nitrobenzene are valuable synthons, offering dual points of functionalization. The choice between these isomers will depend on the desired substitution pattern and the specific reaction sequence.
-
For chemoselective Suzuki-Miyaura coupling , both isomers are excellent substrates for initial reaction at the highly reactive iodo position, leaving the chloro position available for subsequent transformations.
-
For nucleophilic aromatic substitution , the reactivity is more nuanced. While both halogens are activated in both isomers, the substitution pattern can potentially be influenced by the choice of nucleophile and reaction conditions, offering avenues for regioselective synthesis. The slightly different electronic environment of the chloro and iodo groups in each isomer may offer subtle differences in reactivity that can be exploited in complex synthetic routes.
This guide provides a foundational understanding to aid researchers in selecting the appropriate isomer and reaction conditions to achieve their synthetic goals in drug development and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Surfactant-Assisted Suzuki-Miyaura Coupling Reaction of Unreactive Chlorobenzene over Hydrotalcite-Supported Palladium Catalyst | CoLab [colab.ws]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Confirmation of Regioselective Substitution on 2-Chloro-1-iodo-4-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic methods used to confirm the regioselective outcome of nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-1-iodo-4-nitrobenzene. Understanding the principles of regioselectivity in SNAr reactions is crucial for the rational design and synthesis of novel chemical entities in drug discovery and development.
Introduction to Regioselectivity in SNAr Reactions
Nucleophilic aromatic substitution is a key transformation in organic synthesis. The reactivity of aryl halides in these reactions is significantly enhanced by the presence of strongly electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[1][2] This is due to the ability of the electron-withdrawing group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1]
In the case of this compound, the nitro group is positioned para to the chlorine atom and meta to the iodine atom. According to the established principles of SNAr, the activating effect of the nitro group is most pronounced at the ortho and para positions. Therefore, the carbon bearing the chlorine atom is significantly more activated towards nucleophilic attack than the carbon bearing the iodine atom. While iodide is generally a better leaving group than chloride in many substitution reactions, the rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring. Consequently, substitution of the more activated chlorine atom is the anticipated major pathway.
This guide will focus on a representative SNAr reaction using sodium methoxide as the nucleophile, leading to the potential formation of two isomeric products: 2-Methoxy-1-iodo-4-nitrobenzene (Product A) and 1-Chloro-2-methoxy-4-nitrobenzene (Product B). We will explore how spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be employed to unequivocally identify the actual product and thus confirm the regioselectivity of the reaction.
Comparison of Potential Substitution Products
| Feature | Product A: 2-Methoxy-1-iodo-4-nitrobenzene | Product B: 1-Chloro-2-methoxy-4-nitrobenzene |
| Structure | O₂N-C₆H₃(OCH₃)-I | O₂N-C₆H₃(Cl)-OCH₃ |
| Reaction | Substitution of Chlorine | Substitution of Iodine |
| Expected Major/Minor | Major | Minor |
Spectroscopic Data for Product Identification
The following tables summarize the expected key spectroscopic data for the starting material and the two potential products. This data is essential for the unambiguous assignment of the product structure.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton | This compound (Starting Material) | 2-Methoxy-1-iodo-4-nitrobenzene (Product A) | 1-Chloro-2-methoxy-4-nitrobenzene (Product B) |
| H-3 | ~8.1 (d) | ~7.8 (d) | ~8.28 (d)[3] |
| H-5 | ~7.9 (dd) | ~8.2 (dd) | ~8.17 (dd)[3] |
| H-6 | ~7.4 (d) | ~7.0 (d) | ~7.02 (d)[3] |
| -OCH₃ | N/A | ~4.0 (s) | ~4.03 (s)[3] |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used. The data for the starting material is predicted based on analogous compounds, while the data for Product B is experimentally reported.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon | This compound (Starting Material) | 2-Methoxy-1-iodo-4-nitrobenzene (Product A) | 1-Chloro-2-methoxy-4-nitrobenzene (Product B) |
| C-1 (C-I) | ~95 | ~90 | ~125 |
| C-2 (C-Cl/C-O) | ~130 | ~160 | ~155 |
| C-3 | ~128 | ~115 | ~128 |
| **C-4 (C-NO₂) ** | ~148 | ~145 | ~142 |
| C-5 | ~125 | ~128 | ~120 |
| C-6 | ~140 | ~142 | ~115 |
| -OCH₃ | N/A | ~57 | ~57 |
Note: The chemical shifts are approximate and based on predictions and data from similar compounds. The most significant differences are expected for the carbons directly attached to the substituents.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound (Starting Material) | 2-Methoxy-1-iodo-4-nitrobenzene (Product A) | 1-Chloro-2-methoxy-4-nitrobenzene (Product B) |
| C-O Stretch (Aromatic Ether) | N/A | ~1250-1200 (strong) | ~1250-1200 (strong) |
| NO₂ Stretch (Asymmetric) | ~1530-1500 | ~1530-1500 | ~1530-1500 |
| NO₂ Stretch (Symmetric) | ~1350-1330 | ~1350-1330 | ~1350-1330 |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution:
To a solution of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added a slight excess of sodium methoxide. The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: The purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts, multiplicities, and coupling constants are analyzed to determine the structure of the product.
-
Infrared (IR) Spectroscopy: A small amount of the purified product is analyzed using an FT-IR spectrometer, typically as a thin film on a salt plate or as a KBr pellet. The characteristic absorption bands for the functional groups are identified.
Visualization of the Experimental Workflow and Logic
References
Navigating Reactivity: A Comparative Guide to the Transition States of 2-Chloro-1-iodo-4-nitrobenzene Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of polysubstituted aromatic compounds is paramount for designing efficient synthetic routes. This guide provides a comparative analysis of the transition states in reactions involving 2-Chloro-1-iodo-4-nitrobenzene, drawing upon Density Functional Theory (DFT) studies of analogous systems and experimental data for related transformations. We delve into the competing reaction pathways, namely Nucleophilic Aromatic Substitution (SNA r) and Suzuki-Miyaura cross-coupling, to predict the regioselectivity and relative reactivity of this versatile building block.
The presence of two different halogen substituents, along with a strongly electron-withdrawing nitro group, imparts a distinct reactivity profile to this compound. The iodine and chlorine atoms serve as potential leaving groups in SNAr reactions and as sites for oxidative addition in palladium-catalyzed cross-coupling reactions. DFT studies on similar halonitrobenzenes provide a theoretical framework for predicting which of these positions will be more susceptible to a given transformation.
Unveiling Transition States: A Theoretical Perspective
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The initial attack of the nucleophile on the aromatic ring is typically the rate-determining step.[3]
A critical factor governing the reactivity of aryl halides in SNAr reactions is the nature of the leaving group. Contrary to the trend observed in SN1 and SN2 reactions, the order of reactivity for halogens in many activated SNAr systems is F > Cl ≈ Br > I.[4][5] This "element effect" is attributed to the high electronegativity of the fluorine atom, which polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4]
For this compound, this trend suggests that the C-Cl bond would be the preferred site of nucleophilic attack over the C-I bond, assuming the reaction is under kinetic control and governed by the activation energy of the initial addition step.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, involves a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
In the context of di-halogenated substrates, the relative reactivity of the carbon-halogen bonds in the initial oxidative addition step is a key determinant of selectivity. The generally accepted trend for the reactivity of aryl halides in Suzuki-Miyaura coupling is I > Br > Cl > F.[8] This order is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more readily cleaved by the palladium catalyst.
Therefore, for this compound, the C-I bond is the anticipated site of the initial Suzuki-Miyaura coupling, leaving the C-Cl bond available for subsequent transformations.
Comparative Data and Experimental Protocols
The following table summarizes the expected reactivity and provides representative experimental protocols for SNAr and Suzuki-Miyaura reactions based on analogous systems.
| Reaction Type | Preferred Reaction Site | Rationale | Representative Experimental Protocol |
| Nucleophilic Aromatic Substitution (SNAr) | C-Cl | Higher electronegativity of chlorine polarizes the C-Cl bond, making the carbon more electrophilic and lowering the activation energy for nucleophilic attack.[4] | Reagents: this compound (1.0 mmol), Nucleophile (e.g., Piperidine, 1.2 mmol), K₂CO₃ (2.0 mmol), Anhydrous DMF (10 mL). Procedure: The reagents are combined in a round-bottom flask under an inert atmosphere. The mixture is heated to 80-100 °C and stirred for 4-12 hours. Reaction progress is monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.[9] |
| Suzuki-Miyaura Cross-Coupling | C-I | Lower C-I bond dissociation energy facilitates the initial oxidative addition of the palladium catalyst.[8] | Reagents: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 10 mL). Procedure: The reagents are combined in a Schlenk flask under an inert atmosphere. The mixture is degassed and then heated to 80-100 °C for 4-12 hours. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with water, and extracted. The product is purified by column chromatography.[10][11] |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the competing reaction pathways and a generalized experimental workflow.
Conclusion
In the absence of direct DFT studies on this compound, a comparative analysis based on established principles and data from analogous systems provides valuable predictive power for its reactivity. The contrasting regioselectivity in SNAr and Suzuki-Miyaura reactions highlights the tunable nature of this substrate. For nucleophilic aromatic substitution, the more electronegative chlorine atom is the preferred leaving group. Conversely, in palladium-catalyzed Suzuki-Miyaura coupling, the weaker carbon-iodine bond is the more reactive site. This differential reactivity makes this compound a valuable building block for the sequential and site-selective introduction of different functionalities, offering significant potential in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Further dedicated DFT studies on this specific molecule would be beneficial to provide quantitative insights into the activation barriers and to further refine the understanding of its reaction dynamics.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Safety Operating Guide
Proper Disposal of 2-Chloro-1-iodo-4-nitrobenzene: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2-Chloro-1-iodo-4-nitrobenzene is paramount for laboratory safety and compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical, minimizing risks to personnel and the environment.
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is known to cause skin and serious eye irritation.[1][2] Furthermore, it is suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure.[3] This chemical is also toxic to aquatic life with long-lasting effects.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClINO₂ | [4][5] |
| Molecular Weight | 283.45 g/mol | [4][5] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[4] | PubChem |
| Toxicity to Daphnia | EC50 - Daphnia magna (Water flea) - 2.7 mg/l - 48 h | Sigma-Aldrich Safety Data Sheet for a related chloronitrobenzene compound |
| Toxicity to Algae | Growth inhibition EC50 - Chlorella pyrenoidosa - 4.9 mg/l - 96 h | Sigma-Aldrich Safety Data Sheet for a related chloronitrobenzene compound |
| Bioconcentration Factor | 108 (for 1-Chloro-4-nitrobenzene) | Sigma-Aldrich Safety Data Sheet |
Step-by-Step Disposal Protocol
Adherence to the following protocol is crucial for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-impermeable gloves.[6]
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area.[1] If dust or aerosols may be generated, use a respirator.
Waste Collection and Storage
-
Waste Container: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed waste container.
-
Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a cool, dark, and well-ventilated area, away from incompatible materials.[1] The storage area should be secure and accessible only to authorized personnel.
Disposal Method
The primary recommended disposal method for this compound is through a licensed chemical destruction facility.
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the waste by a certified hazardous waste disposal company.
-
Incineration: The preferred method of destruction is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1][6] This ensures the complete destruction of the chemical and minimizes the release of harmful substances into the atmosphere.
-
Solvent Mixture (Alternative): In some cases, it may be possible to dissolve or mix the material with a combustible solvent before incineration.[1] This should only be done by trained personnel following established safety procedures.
Important Considerations:
-
Do Not Dispose in Drains: Under no circumstances should this compound be discharged into sewer systems or drains.[6]
-
Avoid Environmental Contamination: Prevent the chemical from contaminating soil, water, or any part of the environment.[6]
-
Container Decontamination: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[6] The rinsate should be collected and treated as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-1-iodo-4-nitrobenzene
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Chloro-1-iodo-4-nitrobenzene, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Summary: this compound is a hazardous chemical that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is known to cause skin and serious eye irritation.[2][3] Some data also suggests it may be suspected of causing genetic defects.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2] A face shield may be necessary for situations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] While specific glove material breakthrough times were not found, materials such as Viton, Butyl Rubber, and Polyvinyl Alcohol are often recommended for handling nitrobenzene compounds.[4] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] A dust respirator is recommended when handling the solid form. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] |
| Protective Clothing | Lab Coat/Coveralls | Wear appropriate protective clothing to prevent skin exposure.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is highly recommended.[5][6]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe in dust or vapors.[5] Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and protect it from direct sunlight.[2]
-
Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, use an inert absorbent material like sand or silica gel to soak up the spill.[2] Collect the material into a suitable, closed container for disposal.[2] Do not let the product enter drains.[5][7]
Disposal Plan
The disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, absorbent material) in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the contents and container through an approved and licensed professional waste disposal service.[2][5] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulatory Compliance: Adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[5]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
